Serdemetan
Description
This compound has been used in trials studying the treatment of Neoplasms.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Serdemetan's Mechanism of Action in p53 Wild-Type Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdemetan (JNJ-26854165) is a small molecule that has been investigated for its anticancer properties. Initially developed as an antagonist of the Human Double Minute 2 (HDM2) protein, its mechanism of action is now understood to be multifaceted, particularly in cancer cells expressing wild-type p53. This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its impact on the p53 signaling pathway and a more recently elucidated role in the disruption of cholesterol homeostasis. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Approach
This compound exerts its anticancer effects in p53 wild-type cells through two primary, and potentially interconnected, mechanisms:
-
Inhibition of the MDM2-p53 Interaction: this compound was first identified as a molecule that disrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. By antagonizing this interaction, this compound stabilizes p53, leading to its accumulation in the nucleus.[2] This accumulation allows p53 to act as a transcription factor, inducing the expression of target genes involved in cell cycle arrest and apoptosis.[3][4]
-
Disruption of Cholesterol Transport: A significant body of evidence now indicates that this compound also functions by inhibiting cholesterol transport, a mechanism that appears to be independent of both p53 and MDM2 status.[5][6] This effect is mediated through the enhanced degradation of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux.[5] The inhibition of cholesterol transport leads to the accumulation of cholesterol within the cell, inducing a phenotype reminiscent of lysosomal storage diseases and contributing to cell death.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | p53 Status | Cancer Type | IC50 (µM) | Reference(s) |
| HCT116 | Wild-Type | Colon Cancer | 0.97 | [5] |
| H460 | Wild-Type | Lung Cancer | 3.9 | [5] |
| A549 | Wild-Type | Lung Cancer | 8.7 | [5] |
| OCI-AML-3 | Wild-Type | Acute Myeloid Leukemia | 0.24 | [3][7] |
| MOLM-13 | Wild-Type | Acute Myeloid Leukemia | 0.33 | [3][7] |
| NALM-6 | Wild-Type | Acute Lymphoblastic Leukemia | 0.32 | [3][7] |
| REH | Wild-Type | Acute Lymphoblastic Leukemia | 0.44 | [3][7] |
| MM.1S | Wild-Type | Multiple Myeloma | 1.43 | [6] |
| U266 | Mutant | Multiple Myeloma | 2.37 | [6] |
| JeKo-1 | Wild-Type | Mantle Cell Lymphoma | 0.25 | [6] |
| MAVER-1 | Mutant | Mantle Cell Lymphoma | 0.83 | [6] |
Note: While a specific binding affinity (Kd or Ki) for this compound to MDM2 has not been definitively reported in the reviewed literature, its functional antagonism of the MDM2-p53 interaction is well-documented.
Table 2: Effects of this compound on Cellular Processes in p53 Wild-Type Cells
| Cellular Process | Cell Line(s) | This compound Concentration | Observed Effect | Reference(s) |
| Cell Cycle | H460, A549 | 0.25 µM, 5 µM | G2/M phase arrest | [4] |
| MCL and MM cells | IC50 concentrations | S-phase arrest | [6] | |
| Apoptosis | p53 wild-type cells | Not specified | Induction of early apoptosis | [3][7] |
| wtp53-bearing cells | Not specified | Caspase-3 activation | [6] | |
| p53 & Target Gene Upregulation | H460, A549, p53-WT HCT116 | 0.5 - 10 µM | Increased expression of p53 and p21 | [4][5] |
| wtp53 MCL and MM cells | Not specified | Induction of p53, HDM2, and p21 | [6] | |
| Cholesterol Efflux | MCL, MM, and 293T cells | 5 µM | 10-25% decrease in cholesterol efflux | [5] |
| ABCA1 Protein Levels | JeKo-1 cells | Not specified | Half-life decreased from 106.2 min to 66.3 min | [5] |
Signaling Pathways and Experimental Workflows
This compound's Impact on the p53 Signaling Pathway
The following diagram illustrates the canonical p53 signaling pathway and the intervention point of this compound.
This compound's Role in Cholesterol Transport Inhibition
This diagram illustrates the proposed mechanism by which this compound affects cholesterol transport.
Experimental Workflow: Assessing this compound's Effects
The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To detect changes in the protein levels of p53, MDM2, p21, and ABCA1 following this compound treatment.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, ABCA1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunoprecipitation of the MDM2-p53 Complex
Objective: To assess the disruption of the MDM2-p53 interaction by this compound.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-MDM2 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2.
Conclusion
This compound presents a compelling case study in drug action, with a mechanism that has evolved from a singular focus on the p53-MDM2 axis to a more complex, dual-action model involving the fundamental process of cholesterol transport. In p53 wild-type cells, the ability of this compound to stabilize p53 and induce downstream pro-apoptotic and cell cycle arrest pathways remains a cornerstone of its activity. However, the discovery of its p53-independent effects on cholesterol homeostasis provides a broader understanding of its cytotoxicity and suggests potential efficacy in a wider range of tumor types. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers in the continued exploration of this and similar targeted anticancer agents.
References
- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical Association of Enhanced Cholesterol Efflux With Increased Incident Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into the molecular mechanism of p53-mediated mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Serdemetan: An In-Depth Technical Guide to a Novel HDM2 Ubiquitin Ligase Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a small-molecule, orally bioavailable tryptamine derivative that has been investigated as a potential antineoplastic agent.[1][2] It was initially identified for its ability to induce the tumor suppressor protein p53.[3] The primary mechanism of action of this compound is the antagonism of the Human Double Minute 2 (HDM2) E3 ubiquitin ligase, a critical negative regulator of p53.[3][4] In cancer cells with wild-type p53, overexpression of HDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. By disrupting the HDM2-p53 interaction, this compound aims to stabilize and reactivate p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly controlled by its principal cellular antagonist, HDM2. HDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself transcriptionally upregulates HDM2.
Quantitative Data
The following tables summarize the available quantitative data for this compound from various preclinical and clinical studies.
In Vitro Efficacy: IC₅₀ Values
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Incubation Time (hours) |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | 48-72 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | 48-72 |
| HCT116 p53-WT | Colorectal Cancer | Wild-Type | 0.97 | 48-72 |
| HCT116 p53-null | Colorectal Cancer | Null | 7.74 | 48-72 |
| HMEC-1 | Microvascular Endothelial | Not Applicable | 7.01 | 48-72 |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | 72 |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | ~0.83-2.23 | 72 |
| MM.1S | Multiple Myeloma | Mutant | ~2.37-2.48 | 72 |
| U266 | Multiple Myeloma | Mutant | ~2.37-2.48 | 72 |
| 293T | Embryonic Kidney | Wild-Type | 1.59 | 72 |
Data compiled from multiple sources.[4][6]
In Vivo Efficacy
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| Solid Tumor Xenografts (various) | Various | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival (EFS) distribution in 18 of 37 evaluable solid tumors. |
| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 5 of 7 evaluable ALL xenografts. |
| H460 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay. |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay. |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value | Dosing Schedule |
| Maximum Tolerated Dose (MTD) | 350 mg | Once daily |
| Mean Cₘₐₓ (at 300 mg/day) | 2,330 ng/mL | Once daily |
| Mean AUC₀₋₂₄ₕ (at 300 mg/day) | 43.0 µg·h/mL | Once daily |
| Elimination Half-life (t₁/₂) | 2-3 days | Not specified |
Data from a Phase I study in patients with advanced solid tumors.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (JNJ-26854165)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the density to plate 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and replace with fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = (number of colonies formed after treatment) / (number of cells seeded x PE)
-
Western Blotting for p53 and HDM2
This protocol is for detecting changes in protein levels of p53 and HDM2 following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-HDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Co-Immunoprecipitation (Co-IP) for HDM2-p53 Interaction
This protocol is used to assess the effect of this compound on the interaction between HDM2 and p53.
Materials:
-
Cancer cell lines
-
This compound
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-HDM2)
-
Protein A/G agarose beads
-
Primary antibodies for Western blotting (anti-p53, anti-HDM2)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-HDM2) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blotting:
-
Perform Western blotting on the eluted samples to detect the co-immunoprecipitated protein (e.g., p53).
-
Also, probe for the immunoprecipitated protein (e.g., HDM2) as a control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The p53-HDM2 signaling pathway and the point of intervention by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of this compound using an MTT cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Serdemetan: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serdemetan (JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. By disrupting the interaction between MDM2 and p53, this compound stabilizes and activates p53, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its effects on various cancer cell lines.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] A key mechanism of p53-mediated tumor suppression is the induction of apoptosis, or programmed cell death. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53 and allowing for uncontrolled cell proliferation and survival.[2]
This compound is an orally bioavailable tryptamine derivative that was developed to inhibit the MDM2-p53 interaction.[3] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and the subsequent activation of p53-dependent signaling pathways that culminate in apoptosis.[2][3] This guide will explore the molecular mechanisms underlying this compound's pro-apoptotic activity and provide detailed methodologies for its preclinical evaluation.
Mechanism of Action: The p53-Dependent Apoptotic Pathway
This compound's primary mechanism of action is the disruption of the MDM2-p53 complex. This restores p53 function, initiating a transcriptional program that leads to apoptosis.
The MDM2-p53 Signaling Axis
The interaction between p53 and MDM2 is a well-established negative feedback loop. p53 can transcriptionally activate the MDM2 gene, and the resulting MDM2 protein, in turn, binds to p53 and promotes its ubiquitination and degradation.[1] this compound acts by inhibiting the E3 ligase activity of MDM2, thereby preventing the degradation of p53.[2] This leads to an increase in the intracellular levels of p53, allowing it to function as a transcription factor.
Caption: this compound inhibits MDM2, preventing p53 ubiquitination and degradation.
p53-Mediated Transcriptional Activation of Pro-Apoptotic Genes
Once stabilized, p53 translocates to the nucleus and activates the transcription of a suite of genes involved in apoptosis. A critical group of these target genes belongs to the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5] p53 can directly upregulate the expression of pro-apoptotic Bcl-2 family members, including:
-
Bax (Bcl-2-associated X protein): A key effector of apoptosis that oligomerizes at the mitochondrial outer membrane, leading to its permeabilization.[4][6]
-
PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that can directly activate Bax and Bak, and also inhibit anti-apoptotic Bcl-2 proteins.[5]
-
Noxa: Another BH3-only protein that primarily neutralizes the anti-apoptotic proteins Mcl-1 and Bcl-2.[5]
The increased expression of these pro-apoptotic proteins shifts the balance within the Bcl-2 family, favoring mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[5][6]
Caption: Activated p53 upregulates pro-apoptotic Bcl-2 family members, leading to apoptosis.
Quantitative Data on this compound's Anti-Proliferative and Pro-Apoptotic Activity
The efficacy of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [3] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [3] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [3] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [3] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | [3] |
| HCT116 (p53-WT) | Colorectal Cancer | Wild-Type | Not specified | [3] |
| HCT116 (p53-null) | Colorectal Cancer | Null | Not specified | [3] |
Experimental Protocols for Investigating this compound-Induced Apoptosis
To assess the pro-apoptotic effects of this compound in a laboratory setting, a series of well-established assays can be employed. The following are detailed protocols for key experiments.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.
Caption: Workflow for the WST-1 cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell Proliferation Reagent WST-1
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[7]
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.[7]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[8] The reference wavelength should be greater than 600 nm.[7]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with this compound.
-
Wash the cells with cold PBS and centrifuge.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of key executioner caspases.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.[14]
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction mixture containing the caspase-3/7 substrate in assay buffer.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of ~380-400 nm and an emission wavelength of ~440-505 nm.[15][16]
Conclusion
This compound represents a promising therapeutic strategy for cancers with wild-type p53 by reactivating the p53 tumor suppressor pathway to induce apoptosis. Its mechanism of action is centered on the inhibition of the MDM2 E3 ubiquitin ligase, leading to the stabilization and activation of p53. This, in turn, transcriptionally upregulates pro-apoptotic Bcl-2 family members, tipping the cellular balance towards programmed cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound and similar compounds in a preclinical setting. Further research into the nuanced downstream effects of this compound on the broader apoptosis signaling network will continue to refine our understanding of its therapeutic potential.
References
- 1. peakproteins.com [peakproteins.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nms.ac.jp [nms.ac.jp]
- 6. p53-dependent-apoptosis-pathways - Ask this paper | Bohrium [bohrium.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. bio-rad.com [bio-rad.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
Preliminary studies of Serdemetan in novel cancer models
This in-depth technical guide provides a comprehensive overview of the preliminary studies of Serdemetan (also known as JNJ-26854165) in various novel cancer models. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols associated with this investigational anticancer agent.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that was initially developed as an antagonist of the Human Double Minute 2 (HDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2][3][4] By inhibiting the interaction between HDM2 and p53, this compound prevents the proteasomal degradation of p53, leading to its accumulation and the subsequent activation of p53-mediated signaling pathways.[2][3] This restoration of p53 function can induce tumor cell apoptosis.[2][3]
Interestingly, further research has revealed that this compound's anticancer activities are not solely dependent on a functional p53 pathway. It has demonstrated efficacy in both p53 wild-type and mutant cancer cell lines.[5][6][7] One of the alternative mechanisms proposed is the modulation of cholesterol transport through the degradation of ABCA1.[6] Additionally, this compound has been shown to antagonize the Mdm2-HIF1α axis, leading to a reduction in the levels of glycolytic enzymes, which is crucial for tumor cell survival, particularly under hypoxic conditions.[8][9]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in various cancer models.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time | Reference |
| H460 | Lung Cancer | Wild-Type | 3.9 | 48 hours | [1] |
| A549 | Lung Cancer | Wild-Type | 8.7 | 48 hours | [1] |
| HCT116 | Colon Cancer | Wild-Type | 0.97 | Not Specified | [10] |
| HCT116 | Colon Cancer | Null | 7.74 | Not Specified | [10] |
| OCI-AML-3 | Acute Myeloid Leukemia | Not Specified | 0.24 | 72 hours | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 0.33 | 72 hours | [5] |
| NALM-6 | Acute Lymphoblastic Leukemia | Not Specified | 0.32 | 72 hours | [5] |
| REH | Acute Lymphoblastic Leukemia | Not Specified | 0.44 | 72 hours | [5] |
| Various | Mantle Cell Lymphoma & Multiple Myeloma | Wild-Type & Mutant | 0.25 - 3 | Not Specified | [6] |
| ALL Cell Line Panel | Acute Lymphoblastic Leukemia | Not Specified | Median: 0.85 | Not Specified | [7] |
Table 2: Radiosensitizing Effects of this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Effect | Reference |
| H460 | Lung Cancer | 0.25 | Not Specified | Sensitivity-Enhancement Ratio: 1.18 | |
| A549 | Lung Cancer | 5 | Not Specified | Sensitivity-Enhancement Ratio: 1.36 | |
| HCT116 p53-WT | Colon Cancer | 0.5 | 2 | Surviving Fraction: 0.72 | [11] |
| HCT116 p53-null | Colon Cancer | 0.5 | 2 | Surviving Fraction: 0.97 | [11] |
| H460 Tumors | Lung Cancer | Not Specified | Not Specified | Dose Enhancement Factor: 1.9 | [11] |
| A549 Tumors | Lung Cancer | Not Specified | Not Specified | Dose Enhancement Factor: 1.6 | [11] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Solid Tumor Xenografts (18 of 37) | Various | Not Specified | Significant differences in Event-Free Survival (EFS) distribution compared to control | [7] |
| Acute Lymphoblastic Leukemia (ALL) Xenografts (5 of 7) | ALL | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution compared to control | [5] |
| Solid Tumor Xenografts (4 of 37) | Various | Not Specified | Objective responses observed | [7] |
| ALL Xenografts (2 of 7) | ALL | Not Specified | Partial or Complete Response (PR or CR) | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Protocol:
-
Cancer cell lines are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS).[5]
-
Cells are seeded in 96-well plates at an appropriate density.
-
The following day, cells are treated with a range of this compound concentrations (e.g., 0-10 µM or 0.5-50 µM).[5][10]
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT or MTS assay.[5][10]
-
The absorbance is read using a microplate reader, and the data is normalized to untreated controls.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound, alone or in combination with radiation.
-
Protocol:
-
Cells are seeded at a low density in 6-well plates to allow for colony formation.
-
Cells are treated with this compound at various concentrations for a defined period.
-
For combination studies, cells are irradiated with a specific dose of radiation (e.g., 2 Gy) during or after this compound treatment.[11]
-
The treatment medium is then replaced with fresh medium, and the cells are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies formed in the untreated control group, corrected for the plating efficiency.
-
Western Blotting
-
Objective: To analyze the expression levels of key proteins in signaling pathways affected by this compound.
-
Protocol:
-
Cells are treated with this compound at the desired concentrations and time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., p53, p21, HDM2).[6][11]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., CB17SC scid-/- female mice).[5]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 20 mg/kg daily for 5 days, repeated for 6 weeks or 50 mg/kg).[5][10]
-
Tumor volume is measured regularly using calipers.
-
The efficacy of the treatment is assessed by comparing the tumor growth delay, event-free survival, or objective response rates between the treated and control groups.[5][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's primary mechanism of action on the p53 pathway.
Caption: this compound's impact on the Mdm2-HIF1α signaling axis.
References
- 1. agouti-related-protein.com [agouti-related-protein.com]
- 2. qeios.com [qeios.com]
- 3. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacodynamics of JNJ-26854165 (Serdemetan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-26854165, also known as serdemetan, is a novel small molecule that has been investigated for its anticancer properties. Initially identified as an activator of the p53 tumor suppressor pathway, its mechanism of action is now understood to be more complex, involving dual pathways that impact cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the pharmacodynamics of JNJ-26854165, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.
Core Pharmacodynamics of JNJ-26854165
JNJ-26854165 exerts its anticancer effects through two primary mechanisms:
-
Inhibition of the HDM2-p53 Interaction: JNJ-26854165 was first characterized as an antagonist of the Human Double Minute 2 (HDM2) E3 ubiquitin ligase.[1][2] By inhibiting the interaction between HDM2 and the p53 tumor suppressor protein, JNJ-26854165 prevents the proteasomal degradation of p53.[3][4][5] This leads to the accumulation of p53 in the nucleus, subsequent activation of p53-mediated gene transcription, and induction of apoptosis or cell cycle arrest in cancer cells with wild-type p53.[1][6]
-
Inhibition of Cholesterol Transport and ABCA1 Degradation: More recent studies have revealed a novel, p53-independent mechanism of action. JNJ-26854165 has been shown to inhibit cholesterol transport within cancer cells, leading to the accumulation of cholesterol in late endosomes/lysosomes.[7] This disruption of cholesterol homeostasis is associated with the degradation of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[7] This alternative pathway contributes to the cytotoxic effects of JNJ-26854165, even in cancer cells with mutant or null p53 status.[7]
Quantitative Analysis of In Vitro and In Vivo Activity
The following tables summarize the quantitative data on the efficacy of JNJ-26854165 from various preclinical and clinical studies.
Table 1: In Vitro Antiproliferative Activity of JNJ-26854165 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 hours | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 hours | [1] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 hours | [1] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 hours | [1] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | 48 hours | [3] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | 48 hours | [3] |
| HCT116 | Colon Cancer | Wild-Type | 0.97 | Not Specified | [8] |
| HCT116 p53-/- | Colon Cancer | Null | 7.74 | Not Specified | [8] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 | Not Specified | [7] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 | Not Specified | [7] |
| MM1.S | Multiple Myeloma | Wild-Type | 1.43 - 2.22 | Not Specified | [7] |
| RPMI-8226 | Multiple Myeloma | Mutant | 2.37 - 2.48 | Not Specified | [7] |
Table 2: In Vivo Efficacy of JNJ-26854165 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| H460 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |
| Solid Tumor Xenografts (various) | Various | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 18 of 37 solid tumors | [6] |
| ALL Xenografts | Acute Lymphoblastic Leukemia | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks | Significant differences in event-free survival distribution in 5 of 7 ALL xenografts | [6] |
Table 3: Phase I Clinical Trial Pharmacodynamic and Safety Data
| Parameter | Value/Observation | Reference |
| Maximum Tolerated Dose (MTD) | 350 mg once daily | [9] |
| Dose-Limiting Toxicity (DLT) | Grade 3 QTc prolongation | [9] |
| Pharmacodynamic Effect | Dose- and exposure-dependent p53 induction in skin biopsies | [9] |
| Clinical Activity | One partial response in a breast cancer patient; stable disease in 38.6% of patients | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of JNJ-26854165
The following diagram illustrates the dual mechanisms of action of JNJ-26854165.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines a typical workflow for assessing the in vitro pharmacodynamics of JNJ-26854165.
Detailed Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a generalized procedure for assessing cell viability and proliferation using a WST-1 assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of JNJ-26854165 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the JNJ-26854165 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol outlines the general steps for detecting protein expression levels.
-
Cell Lysis: After treatment with JNJ-26854165, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, HDM2, p21, ABCA1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Plating: Plate a known number of single cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition.
-
Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of JNJ-26854165, with or without radiation.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of JNJ-26854165.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer JNJ-26854165 or vehicle control orally or via the desired route according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Analyze the tumor growth delay, tumor growth inhibition, and any other relevant endpoints.
Conclusion
JNJ-26854165 (this compound) is a multifaceted anticancer agent with a pharmacodynamic profile characterized by its ability to modulate both the p53 pathway and cellular cholesterol metabolism. Its activity in both p53 wild-type and mutant cancer cells highlights its potential for broader therapeutic application. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the intricate mechanisms of JNJ-26854165. Further exploration of its dual mechanisms of action may unveil novel therapeutic strategies and combination therapies for a range of malignancies.
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. Transport Assays for Sterol-binding Proteins: Stopped-flow Fluorescence Methods for Investigating Intracellular Cholesterol Transport Mechanisms of NPC2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Serdemetan's Activity in p53-Mutant Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small molecule initially developed as an antagonist of the E3 ubiquitin ligase Human Double Minute 2 (HDM2), with the therapeutic goal of stabilizing and reactivating the p53 tumor suppressor protein.[1][2] While demonstrating activity in p53 wild-type cancers, this compound has also exhibited potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines harboring p53 mutations.[3][4] This suggests that its mechanism of action extends beyond simple p53 reactivation, making it a compound of significant interest for tumors that have lost p53 function.
This technical guide provides an in-depth overview of this compound's activity in p53-mutant cancer cell lines, focusing on its p53-independent mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various p53-mutant and p53-wild-type cancer cell lines, providing a comparative view of its cytotoxic activity.
Table 1: IC50 Values of this compound in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | 0.83 | [3] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | 2.23 | [3] |
| U266 | Multiple Myeloma | Mutant | 2.37 | [3] |
| OPM-2 | Multiple Myeloma | Mutant | 2.48 | [3] |
| RPMI 8226 | Multiple Myeloma | Mutant | Not specified | [3] |
| 293T | Epithelial | Mutant | 1.59 | [3] |
| U373 | Glioblastoma | Gain-of-function mutant | Not specified | [5] |
| p53-null-HCT116 | Colorectal Carcinoma | Null | 7.74 | [6] |
Table 2: IC50 Values of this compound in p53-Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [7] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [7] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [7] |
| GRANTA-519 | Mantle Cell Lymphoma | Wild-Type | 0.25 | [3] |
| MM1.S | Multiple Myeloma | Wild-Type | 1.43 | [3] |
| H929 | Multiple Myeloma | Wild-Type | 2.22 | [3] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | [6] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | [6] |
| p53-WT-HCT116 | Colorectal Carcinoma | Wild-Type | 0.97 | [6] |
| U87MG | Glioblastoma | Wild-Type | Not specified | [5] |
| SF767 | Glioblastoma | Wild-Type | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][8]
Materials:
-
p53-mutant cancer cell lines
-
Complete cell culture medium
-
This compound (JNJ-26854165)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated using non-linear regression analysis.
MTT Assay Workflow for Cell Viability Assessment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5]
Materials:
-
p53-mutant cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium containing any floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. bosterbio.com [bosterbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Note: Serdemetan In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serdemetan (also known as JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2][3] In many cancers, HDM2 (also referred to as MDM2) is overexpressed, leading to the excessive degradation of p53 and enabling unchecked cell proliferation and survival.[2][4] this compound disrupts the HDM2-p53 interaction, preventing the proteasomal degradation of p53.[5] This leads to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[6][7] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a WST-1-based cell proliferation assay.
Mechanism of Action: The this compound-p53 Signaling Pathway
This compound functions by binding to the HDM2 protein, thereby blocking its E3 ubiquitin ligase activity towards p53.[5][6] In unstressed cells, HDM2 continuously ubiquitinates p53, targeting it for destruction by the proteasome. By inhibiting this interaction, this compound stabilizes p53, allowing its concentration to rise within the nucleus.[1][2] Elevated p53 acts as a transcription factor, activating downstream target genes such as CDKN1A (encoding p21), which mediates cell cycle arrest, and other genes that initiate the apoptotic cascade.[7][8] While its primary activity is observed in p53 wild-type cells, this compound has also demonstrated efficacy in some p53-mutant models, suggesting potential alternative mechanisms of action.[9][10]
Caption: this compound inhibits HDM2, stabilizing p53 and promoting cell cycle arrest and apoptosis.
Quantitative Data Summary
The inhibitory concentration 50 (IC50) values of this compound vary across different cancer cell lines and incubation times. The following table summarizes reported IC50 values from in vitro studies.
| Cell Line | Cancer Type | p53 Status | Incubation Time | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.24 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 72 hours | 0.33 | [6] |
| NALM-6 | B-cell Precursor Leukemia | Wild-Type | 72 hours | 0.32 | [6] |
| REH | B-cell Precursor Leukemia | Wild-Type | 72 hours | 0.44 | [6] |
| Various MCL & MM | Mantle Cell Lymphoma & Multiple Myeloma | WT & Mutant | 72 hours | 0.25 - 3.0 | [9] |
| KU-19-19 | Bladder Carcinoma | Wild-Type | Not Specified | 0.93 | [6] |
| H4 | Neuroglioma | Wild-Type | Not Specified | 1.07 | [6] |
| KGN | Granulosa Cell Tumor | Wild-Type | Not Specified | 1.62 | [6] |
Experimental Protocol: WST-1 Cell Proliferation Assay
This protocol details a method to determine the effect of this compound on the proliferation of adherent or suspension cancer cells using a Water-Soluble Tetrazolium salt (WST-1) assay.[9] This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.
Materials and Reagents
-
This compound (JNJ-26854165)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., HCT116, A549, MOLM-13)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
WST-1 reagent
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~450 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol Steps
-
Cell Seeding:
-
Adherent Cells: Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Suspension Cells: Perform a cell count directly from the culture flask. Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations. For example, to achieve final concentrations of 0.1, 0.3, 1, 3, and 10 µM, prepare 2X solutions of 0.2, 0.6, 2, 6, and 20 µM.
-
Prepare a vehicle control (e.g., 0.1% DMSO in medium) at the same final DMSO concentration as the highest drug concentration.
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will bring the total volume in each well to 200 µL and dilute the drug to the final 1X concentration.
-
Treat each concentration in triplicate or quadruplicate for statistical significance.
-
Return the plate to the incubator for 72 hours (or desired time point).[6][9]
-
-
WST-1 Assay and Measurement:
-
After the incubation period, add 20 µL of WST-1 reagent to each well, including the background control wells.
-
Gently mix the plate by tapping it on the side.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line's metabolic activity. Monitor the color change in the vehicle control wells; the reaction is complete when they have turned a distinct orange/red color.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" (background) wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.
-
Caption: Workflow for the this compound in vitro cell proliferation (WST-1) assay.
References
- 1. Facebook [cancer.gov]
- 2. qeios.com [qeios.com]
- 3. apexbt.com [apexbt.com]
- 4. Cytotoxic effect of a non-peptidic small molecular inhibitor of the p53-HDM2 interaction on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agouti-related-protein.com [agouti-related-protein.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p53 Activation by Serdemetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small-molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting the interaction between MDM2 and p53, this compound prevents the proteasomal degradation of p53, leading to its accumulation and subsequent activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression levels of p53 and its key downstream targets.
These application notes provide a comprehensive guide to utilizing Western blot for the analysis of p53 pathway activation by this compound, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological processes and experimental workflows.
Data Presentation: Quantitative Analysis of Protein Expression
| Cell Line | Treatment | Fold Change in p53 Protein Level (relative to control) | Reference |
| K562/IR | 10 µM NSC-66811 | Increased | [1][4] |
| K562/IR | 25 µM Nutlin-3 | Increased | [1][4] |
| Cell Line | Treatment | Fold Change in MDM2 Protein Level (relative to control) | Reference |
| K562/IR | 10 µM NSC-66811 | Decreased | [1][4] |
| K562/IR | 25 µM Nutlin-3 | Decreased | [1][4] |
| Cell Line | Treatment | Fold Change in p21 Protein Level (relative to control) | Reference |
| K562/IR | 10 µM NSC-66811 | Increased | [1][4] |
| K562/IR | 25 µM Nutlin-3 | Increased | [1][4] |
| Cell Line | Treatment | Fold Change in PUMA Protein Level (relative to control) | Reference |
| K562/IR | 10 µM NSC-66811 | Increased | [1][4] |
| K562/IR | 25 µM Nutlin-3 | Increased | [1][4] |
| Cell Line | Treatment | Fold Change in Noxa Protein Level (relative to control) | Reference |
| K562/IR | 10 µM NSC-66811 | Increased | [1][4] |
| K562/IR | 25 µM Nutlin-3 | Increased | [1][4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of p53 activation by this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate human cancer cells with wild-type p53 (e.g., HCT116, A549, U87MG) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol for p53, MDM2, p21, and PUMA/Noxa
1. Cell Lysate Preparation (Adherent Cells)
-
Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Use approximately 1 mL per 10^7 cells.
-
Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
3. Sample Preparation
-
Based on the protein concentration, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
4. SDS-PAGE
-
Prepare a polyacrylamide gel with a percentage appropriate for the molecular weight of the target proteins (e.g., 10-12% for p53, MDM2, p21; 15% for PUMA/Noxa).
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1x running buffer according to the manufacturer's recommendations (e.g., 100-120V for 1-2 hours).
5. Protein Transfer
-
Equilibrate the gel in 1x transfer buffer for 10 minutes.
-
Assemble the transfer stack (e.g., "sandwich") with a PVDF or nitrocellulose membrane.
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody (diluted in blocking buffer or TBST) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-p53 (1:1000)
-
Mouse anti-MDM2 (1:1000)
-
Rabbit anti-p21 (1:1000)
-
Rabbit anti-PUMA (1:1000)
-
Rabbit anti-Noxa (1:1000)
-
Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (β-actin or GAPDH) for each sample.
-
Fold Change Calculation: Calculate the fold change in protein expression by dividing the normalized intensity of the this compound-treated samples by the normalized intensity of the vehicle control sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded. | |
| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
References
- 1. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mdm2 inhibition induces apoptosis in p53 deficient human colon cancer cells by activating p73- and E2F1-mediated expression of PUMA and Siva-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Serdemetan-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (JNJ-26854165) is a small molecule antagonist of the human double minute 2 (HDM2) ubiquitin ligase, a primary negative regulator of the p53 tumor suppressor.[1][2] By inhibiting the interaction between HDM2 and p53, this compound prevents the proteasomal degradation of p53, leading to its accumulation and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] Additionally, this compound can exert anti-tumor effects through p53-independent mechanisms by disrupting the Mdm2-HIF1α axis, which is crucial for tumor angiogenesis and glycolysis.[4][5]
Despite its promising therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing effective long-term treatment strategies and combination therapies. This document provides a comprehensive guide to establishing and characterizing a this compound-resistant cancer cell line model in vitro.
Potential Mechanisms of this compound Resistance
Acquired resistance to MDM2 inhibitors like this compound can arise through various molecular alterations. Key potential mechanisms include:
-
TP53 Gene Mutations: Mutations in the TP53 gene are a primary mechanism of acquired resistance to MDM2 inhibitors.[1] These mutations can prevent the p53 protein from inducing apoptosis, even when stabilized.
-
MDM4 (MDMX) Overexpression: Increased expression of MDM4, a homolog of MDM2, can also confer resistance by inhibiting p53 activity through a mechanism that is not directly targeted by some MDM2 inhibitors.
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Alterations in Cholesterol Homeostasis: Evidence suggests that this compound may have a p53-independent mechanism of action involving the inhibition of cholesterol transport and the degradation of the ABCA1 transporter. Upregulation of ABCA1 has been observed in this compound-resistant fibroblasts, suggesting that alterations in this pathway could be a mechanism of resistance.
Data Presentation: Characterization of this compound-Resistant Cells
Establishing a this compound-resistant cell line involves a notable increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. The following tables provide a template for presenting quantitative data comparing the two cell lines.
Table 1: Comparison of this compound IC50 Values
| Cell Line | Parental (Sensitive) | This compound-Resistant | Fold Increase in IC50 |
| Example Cancer Cell Line (e.g., A549) | 8.7 µM[3] | ~24 µM | ~2.75 |
*Note: The fold increase is an approximation based on data from nutlin-3 resistant A549 cells, another MDM2 inhibitor, where the IC50 increased from approximately 8.45 µM to 16.04 µM (a ~1.9-fold increase) and another subclone showed an increase to 22.2 µM (a ~2.6-fold increase).[1] The actual fold increase for a this compound-resistant line should be determined experimentally.
Table 2: Apoptotic Response to this compound Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Parental (Sensitive) | Vehicle Control | < 5% |
| This compound (IC50) | > 50% | |
| This compound-Resistant | Vehicle Control | < 5% |
| This compound (Parental IC50) | < 10% | |
| This compound (Resistant IC50) | > 50% |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for inducing this compound resistance in a cancer cell line.
Materials:
-
Parental cancer cell line of choice (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (JNJ-26854165)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
-
Stepwise increase in this compound concentration:
-
Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Monitor the cells closely. If significant cell death occurs, reduce the fold-increase to 1.1-1.5.
-
Repeat this stepwise increase in concentration, allowing the cells to recover and resume proliferation at each step. This process can take several months.
-
-
Cryopreservation:
-
At each successful adaptation to a higher concentration, cryopreserve a batch of cells. This allows you to return to a previous stage if a subsequent concentration step fails.
-
-
Establishment of the resistant line:
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.
-
Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
-
Characterization of the resistant line:
-
Perform an MTT assay to determine the new, stable IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 confirms the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Parental and this compound-resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed parental and resistant cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the respective IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable; Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression related to this compound's mechanism of action and resistance.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Pathway/Function | Expected Change in Resistant Cells |
| p53 | Tumor Suppressor | Potential mutation (no change in total level but loss of function) |
| MDM2 | p53 Regulator | Potential overexpression |
| p21 | p53 Target, Cell Cycle Arrest | Decreased induction upon this compound treatment |
| Cleaved Caspase-3 | Apoptosis Execution | Decreased cleavage upon this compound treatment |
| Cleaved PARP | Apoptosis Marker | Decreased cleavage upon this compound treatment |
| HIF-1α | Hypoxia, Angiogenesis | Potential stabilization or upregulation |
| P-glycoprotein (MDR1) | Drug Efflux | Potential overexpression |
| ABCA1 | Cholesterol Transport | Potential overexpression |
| β-Actin or GAPDH | Loading Control | No change |
Procedure:
-
Protein Extraction:
-
Treat parental and resistant cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to the loading control.
-
Signaling Pathway Diagrams
References
- 1. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Serdemetan Xenograft Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a novel, orally bioavailable small molecule that functions as an antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2][3] HDM2 is a critical negative regulator of the p53 tumor suppressor protein.[4][5] By binding to HDM2, this compound prevents the interaction between HDM2 and p53, thereby inhibiting the proteasome-mediated degradation of p53.[4][5][6] This leads to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in tumor cells with wild-type p53.[2][3] Interestingly, this compound has also demonstrated activity in p53-mutant tumor models, suggesting additional mechanisms of action may be at play.[6][7]
Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a single agent and as a radiosensitizer.[7] These application notes provide a detailed overview of the experimental design and protocols for evaluating the in vivo efficacy of this compound using a xenograft mouse model.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell line xenografts.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [1] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [1] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [1] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | [8] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | [8] |
Table 2: Summary of this compound Efficacy in Solid Tumor and Acute Lymphoblastic Leukemia (ALL) Xenograft Models from the Pediatric Preclinical Testing Program
| Xenograft Panel | Number of Evaluable Models | Models with Significant EFS Distribution Difference vs. Control | Objective Responses (Partial or Complete Response) |
| Solid Tumors | 37 | 18 (49%) | 4 |
| ALL | 7 | 5 (71%) | 2 |
| EFS: Event-Free Survival. An event is defined as tumor progression to a predetermined size.[7] |
Table 3: Illustrative Example of Tumor Growth Inhibition in an H460 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | Tumor Growth Inhibition (%) at Day 20 |
| Vehicle Control | 102 ± 8 | 215 ± 15 | 450 ± 32 | 890 ± 55 | 1550 ± 98 | - |
| This compound (20 mg/kg) | 105 ± 9 | 150 ± 12 | 220 ± 18 | 350 ± 25 | 510 ± 40 | 67.1 |
Note: The data in Table 3 is illustrative and based on reported outcomes. It serves as an example of how to present tumor volume data.
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: H460 (human non-small cell lung cancer) and A549 (human lung adenocarcinoma) cell lines are commonly used.[8]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Preparation for Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice until injection.
Xenograft Mouse Model Establishment
-
Animal Model: Female athymic nude mice or CB17SC scid-/- mice, 6-8 weeks old, are suitable for establishing xenografts.[3][7]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation:
-
For oral administration, this compound (JNJ-26854165) can be formulated as a solution.
-
Mix the powdered compound with 1N HCl (approximately 2 molar equivalents).
-
Add a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
Vortex, sonicate for ~20 minutes, and stir vigorously overnight at room temperature to ensure complete dissolution.
-
Adjust the pH to ~4 using 0.1N NaOH and bring to the final volume with sterile water.[7]
-
-
Dosing and Administration:
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. A body weight loss of more than 20% is a common endpoint for euthanasia.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Caption: Experimental workflow for a this compound xenograft mouse model study.
Caption: this compound's mechanism of action on the p53 signaling pathway.
References
- 1. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. H460 non-small cell lung cancer stem-like holoclones yield tumors with increased vascularity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Oral Gavage Administration of Serdemetan in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Serdemetan (also known as JNJ-26854165) is an orally bioavailable, small-molecule antagonist of the Human Double Minute 2 (HDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2] In many cancers, HDM2 is overexpressed, leading to the excessive degradation of p53 and enabling unchecked cell proliferation.[1][3] this compound disrupts the HDM2-p53 interaction, preventing the proteasome-mediated degradation of p53.[1][2] This leads to the accumulation and activation of p53, which can in turn induce cell cycle arrest, apoptosis, and senescence in cancer cells.[3][4]
The primary mechanism of this compound involves acting as an HDM2 ubiquitin ligase antagonist.[3][5] By inhibiting HDM2's E3 ligase activity, it stabilizes p53.[4][6] Interestingly, this compound has also demonstrated activity in p53-mutant cell lines, suggesting additional, p53-independent mechanisms of action.[7] One such mechanism involves the destabilization of the Hypoxia-inducible factor 1-alpha (HIF1α) through antagonism of the Mdm2-HIF1α axis, which can decrease the expression of glycolytic enzymes essential for tumor cell survival.[8][9]
Given its oral bioavailability, this compound is well-suited for preclinical evaluation in mouse models of cancer using oral gavage administration.[1][5] Studies have shown its efficacy in solid tumor and acute lymphoblastic leukemia (ALL) xenografts, where it can induce significant tumor growth delay.[5][7] It has also been investigated as a potential radiosensitizer, enhancing the efficacy of radiation therapy.[3][10] These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice for preclinical research.
Signaling Pathway
The primary mechanism of this compound involves the inhibition of HDM2, a ubiquitin ligase that targets the p53 tumor suppressor protein for proteasomal degradation. By blocking this action, this compound allows p53 levels to rise, restoring its function as a transcriptional activator for genes involved in cell cycle arrest and apoptosis.
Caption: this compound inhibits HDM2, leading to p53 stabilization and downstream tumor suppression.
Experimental Protocols
Materials and Reagents
-
This compound (JNJ-26854165) powder
-
Vehicle components (select one):
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
0.9% Saline, sterile
-
0.5% (w/v) Methylcellulose in sterile water
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath
-
Animal balance (accurate to 0.1 g)
-
Sterile syringes (1 mL or 3 mL)
-
Stainless steel, ball-tipped oral gavage needles (e.g., 20-22 gauge for adult mice)
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Animal Models
-
Immunocompromised mice (e.g., CB17SC scid, NOD/scid, Athymic Nude) are commonly used for patient-derived or cell-line-derived xenograft studies.[5][7]
-
Mice should be acclimatized for at least one week before the start of the experiment.
-
All procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Preparation of this compound Formulation
Note: this compound is poorly soluble in aqueous solutions. The following are common vehicle formulations used for oral gavage of hydrophobic compounds. The optimal formulation should be determined empirically.
Formulation 1: Corn Oil-Based Vehicle[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 8 mg/mL). Ensure the powder is completely dissolved.
-
For a final dosing concentration of 0.4 mg/mL (suitable for a 20 mg/kg dose in a 20g mouse at 10 mL/kg volume), add 50 µL of the 8 mg/mL DMSO stock to 950 µL of sterile corn oil.
-
Vortex the mixture thoroughly immediately before each use to ensure a uniform suspension.[5] The mixed solution should be used immediately.[5]
Formulation 2: PEG-Based Vehicle[11]
-
A common general-purpose vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 and Tween-80 and mix thoroughly.
-
Finally, add Saline to reach the final volume and mix until a clear solution or uniform suspension is achieved.
Experimental Workflow
The overall workflow for a typical in vivo efficacy study involving oral gavage of this compound is outlined below.
Caption: Standard workflow for in vivo studies using oral gavage of this compound in mice.
Oral Gavage Administration Protocol
-
Animal Restraint: Gently but firmly restrain the mouse. Ensure the head and body form a straight line to facilitate the passage of the gavage needle.
-
Dose Preparation: Draw the calculated volume of the freshly prepared this compound formulation into the syringe fitted with a ball-tipped gavage needle. Expel any air bubbles.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards one side of the mouth to avoid the trachea. Advance the needle smoothly along the esophagus until the ball tip reaches the stomach. There should be no resistance.
-
Substance Delivery: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the substance.
-
Withdrawal and Monitoring: Gently withdraw the needle in a single motion. Immediately return the mouse to its cage and monitor it for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.[12]
Data Presentation
Quantitative data from preclinical studies are summarized below.
Table 1: Recommended Dosing Regimens for this compound in Mice
| Mouse Model | Dosage | Vehicle | Frequency & Duration | Study Type | Reference |
|---|---|---|---|---|---|
| CB17SC scid⁻/⁻ (Solid Tumor & ALL Xenografts) | 20 mg/kg | Not specified, p.o. | Daily for 5 days, repeated for 6 weeks | Efficacy | [5][7] |
| Athymic Nude (A375 Melanoma Xenograft) | 10 mg/kg | Not specified, p.o. | Once daily for 1 week | Pharmacokinetics / Pharmacodynamics | [13] |
| Athymic Nude (H460 & A549 Lung Cancer Xenografts) | Not specified | Not specified, p.o. | In combination with radiation | Radiosensitization |[10] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dose | Notes | Reference |
|---|---|---|---|---|---|
| Elimination Half-life (t½) | 3 - 8 hours | Mice, Rats, Dogs | Not specified | Data from preclinical studies. | [14] |
| Max. Plasma Concentration (Cmax) | 2,330 ng/mL | Human | 300 mg/day (steady state) | Data from Phase I clinical trial for context. | [14] |
| Area Under Curve (AUC₀₋₂₄h) | 43.0 µg·h/mL | Human | 300 mg/day (steady state) | Data from Phase I clinical trial for context. |[14] |
Safety and Handling
-
Researchers should handle this compound powder in a chemical fume hood or ventilated enclosure.
-
Standard PPE, including a lab coat, gloves, and safety glasses, should be worn at all times when handling the compound and during animal procedures.
-
Proper training in animal handling and oral gavage techniques is essential to minimize stress and potential injury to the animals.
-
Dispose of all waste materials (used syringes, tubes, animal bedding) in accordance with institutional guidelines for chemical and biohazardous waste.
References
- 1. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. agouti-related-protein.com [agouti-related-protein.com]
- 4. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of HDM2 and Activation of p53 by Ribosomal Protein L23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Serdemetan and Radiation Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a novel, orally bioavailable small-molecule antagonist of the human double minute 2 (MDM2) homolog.[1] By inhibiting the interaction between MDM2 and the p53 tumor suppressor protein, this compound prevents the proteasomal degradation of p53, leading to its accumulation and the activation of p53-mediated signaling pathways.[1] This activation can result in cell cycle arrest, apoptosis, and senescence in tumor cells with wild-type p53.[2][3] Preclinical studies have demonstrated that this compound possesses radiosensitizing properties, enhancing the efficacy of radiation therapy in various cancer models.[4][5] This document provides detailed application notes and protocols for investigating the combination of this compound and radiation therapy in a preclinical setting.
Mechanism of Action: this compound as a Radiosensitizer
This compound's primary mechanism of action is the inhibition of the MDM2 E3 ubiquitin ligase, which targets p53 for degradation.[2] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions.[6]
The p53-MDM2 Regulatory Loop and the Impact of this compound and Radiation:
-
Baseline: In unstressed cells, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates MDM2, and MDM2, in turn, targets p53 for degradation.[6]
-
Radiation: Ionizing radiation induces DNA damage, which activates protein kinases such as ATM and ATR. These kinases phosphorylate and stabilize p53, allowing it to induce cell cycle arrest, DNA repair, or apoptosis.[3]
-
This compound: this compound binds to MDM2, preventing its interaction with p53. This leads to the accumulation of p53, amplifying its downstream effects.
-
Combination Therapy: When combined, this compound and radiation lead to a sustained and heightened activation of p53.[7] This enhanced p53 activity is associated with increased G2/M cell cycle arrest and apoptosis, contributing to the radiosensitization of tumor cells.[4]
Figure 1: this compound and Radiation Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and radiation.
| Cell Line | p53 Status | This compound Conc. (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitivity-Enhancement Ratio (SER) | Reference |
| H460 | Wild-Type | 0.25 | - | - | 1.18 | [4] |
| A549 | Wild-Type | 5 | - | - | 1.36 | [4] |
| HCT116 | Wild-Type | 0.5 | 2 | 0.72 | - | [4] |
| HCT116 | Null | 0.5 | 2 | 0.97 | - | [4] |
Table 1: In Vitro Radiosensitization by this compound.
| Tumor Xenograft | p53 Status | Dose Enhancement Factor (DEF) | Reference |
| H460 | Wild-Type | 1.9 | [4] |
| A549 | Wild-Type | 1.6 | [4] |
Table 2: In Vivo Radiosensitization by this compound.
Experimental Protocols
In Vitro Radiosensitization Study: Clonogenic Survival Assay
This protocol details the steps to assess the radiosensitizing effects of this compound on cancer cell lines using a clonogenic survival assay.
Figure 2: In Vitro Experimental Workflow.
Materials:
-
Cancer cell lines (e.g., H460, A549, p53-WT-HCT116, p53-null-HCT116)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (JNJ-26854165)
-
DMSO (for dissolving this compound)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Radiation source (e.g., X-ray irradiator)
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde or methanol)[8]
-
Staining solution (0.5% w/v crystal violet in methanol)[8]
-
Stereomicroscope
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in a 37°C, 5% CO2 incubator.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line and radiation dose to yield 50-150 colonies per plate.
-
Allow cells to attach for at least 4 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete medium to the desired final concentrations (e.g., 0.25 µM for H460, 5 µM for A549).[4]
-
Replace the medium in the wells with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, replace the medium with a fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Fixation and Staining:
-
Colony Counting:
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the survival curves (log SF vs. radiation dose).
-
Determine the Sensitivity-Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain survival fraction (e.g., 10%) in the control group by the dose required for the same survival fraction in the this compound-treated group.
-
In Vivo Radiosensitization Study: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo radiosensitizing effects of this compound in a tumor xenograft model.
Figure 3: In Vivo Experimental Workflow.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell lines for implantation (e.g., H460, A549)[4]
-
Matrigel (optional, for co-injection with cells)
-
This compound (JNJ-26854165)
-
Vehicle for oral gavage
-
Anesthesia for animals
-
Radiation source with a collimator for localized tumor irradiation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate the mice to the facility for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the tumor cells in a sterile medium or PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions with calipers and calculate the tumor volume (e.g., Volume = 0.5 x length x width^2).[11]
-
-
Randomization:
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).[10]
-
-
Treatment Administration:
-
This compound: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., 20 mg/kg daily for 5 days).[2] Administer this compound a few hours before irradiation.
-
Radiation: Anesthetize the mice and shield them, leaving only the tumor area exposed. Deliver the prescribed radiation dose to the tumor.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice 2-3 times per week.[12]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The experiment can be terminated when the tumors in the control group reach a specific size, or based on a predetermined time point.
-
Calculate the tumor growth delay for each group.
-
Determine the Dose Enhancement Factor (DEF) by comparing the time it takes for tumors in the radiation-alone group to reach a certain volume to the time it takes for tumors in the combination therapy group.
-
Conclusion
The combination of this compound with radiation presents a promising strategy for cancer therapy, particularly for tumors with wild-type p53. The provided protocols offer a framework for preclinical investigations into this combination therapy. Researchers should optimize these protocols based on the specific cell lines, animal models, and experimental goals. Careful consideration of drug formulation, treatment scheduling, and appropriate endpoints is crucial for obtaining robust and reproducible data. Further research is warranted to fully elucidate the molecular mechanisms underlying the radiosensitizing effects of this compound and to explore its potential in a broader range of cancer types.[4]
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death [mdpi.com]
- 4. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. In vivo radioresistance of mouse xenografts [bio-protocol.org]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
Troubleshooting & Optimization
Optimizing Serdemetan concentration for in vitro experiments
Welcome to the technical support center for the use of Serdemetan in in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration and application of this compound for their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2][3][4] Under normal physiological conditions, HDM2 (also known as MDM2 in mice) binds to the p53 tumor suppressor protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] this compound disrupts the HDM2-p53 interaction, thereby preventing p53 degradation. This leads to the accumulation of p53 in the nucleus, activation of p53-mediated downstream signaling pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][4]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. However, most studies report IC50 values (the concentration that inhibits 50% of cell growth) in the low micromolar to sub-micromolar range. For example, in various leukemia and solid tumor cell lines, IC50 values typically fall between 0.2 µM and 10 µM after 48 to 96 hours of treatment.[1][2][4][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][3][10] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[3][11] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control, as DMSO can have its own effects on cells.
Q4: Does this compound have any effects on cells with mutant or null p53?
A4: While the primary mechanism of this compound is p53-dependent, some studies have reported activity in p53-mutant or null cell lines, albeit often at higher concentrations.[1][4][8][9] This suggests the existence of p53-independent mechanisms of action. One such mechanism involves the antagonism of the MDM2-HIF1α axis, leading to decreased levels of glycolytic enzymes.[2][5] Additionally, this compound has been shown to induce S-phase cell cycle arrest and inhibit cholesterol transport in a p53-independent manner.[12]
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Exposure Time (h) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | 72 | [1][3][4] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | 72 | [1][3][4] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | 72 | [1][3][4] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | 72 | [1][3][4] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | 48 | [2] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | 48 | [2] |
| HCT116 | Colorectal Cancer | Wild-Type | 0.97 | 48-72 | [2] |
| HCT116 | Colorectal Cancer | Null | 7.74 | 48-72 | [2] |
| GBM2 | Glioblastoma | Not Specified | 0.3 | 96 | [8] |
| GRANTA-519 | Mantle Cell Lymphoma | Wild-Type | 0.25 - 2 | Not Specified | [12] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | 0.83 - 2.23 | Not Specified | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for p53 and MDM2
This protocol is for detecting changes in p53 and MDM2 protein levels following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line may be resistant to this compound due to a mutant or null p53 status.
-
Possible Cause: The drug may have degraded.
-
Solution: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient incubation time.
Issue 2: High background or inconsistent results in the MTT assay.
-
Possible Cause: The final DMSO concentration is too high or varies between wells.
-
Solution: Ensure the final DMSO concentration is consistent and low (<0.5%) across all wells, including the vehicle control.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: After adding the solubilization solution, ensure thorough mixing by shaking on an orbital shaker and visually confirm that all purple crystals have dissolved before reading the absorbance.
-
Issue 3: No significant increase in p53 protein levels after treatment.
-
Possible Cause: The treatment time is too short or too long.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for p53 accumulation in your cell line.
-
-
Possible Cause: The concentration of this compound is suboptimal.
-
Solution: Perform a dose-response experiment to identify the concentration that effectively stabilizes p53 without causing excessive immediate cell death, which could lead to protein degradation.
-
-
Possible Cause: The cell line has a defective p53 signaling pathway downstream of MDM2.
-
Solution: Investigate other components of the p53 pathway in your cell line.
-
Issue 4: High levels of necrosis observed in the Annexin V/PI assay.
-
Possible Cause: The concentration of this compound is too high, leading to rapid, non-apoptotic cell death.
-
Solution: Use a lower concentration range of this compound in your dose-response experiments to favor the induction of apoptosis over necrosis.
-
-
Possible Cause: The harvesting procedure (e.g., harsh trypsinization) is damaging the cells.
-
Solution: Use a gentle cell detachment method and handle the cells carefully throughout the staining procedure to maintain cell membrane integrity.
-
Visualizations
Caption: this compound's mechanism of action in the p53-MDM2 pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 6. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. This compound | Apoptosis | p53 | Mdm2 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 12. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Serdemetan assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Serdemetan in various cellular and biochemical assays.
I. Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered during experiments with this compound.
Cell Viability and Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo®)
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Answer: Inconsistent IC50 values in cell viability assays are a common issue. Several factors can contribute to this variability when working with this compound:
-
Compound Solubility and Stability: this compound is soluble in DMSO but has low aqueous solubility.[1][2] Ensure your stock solution is fully dissolved before preparing dilutions. This compound may precipitate in culture media, especially at higher concentrations and over longer incubation times.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect your treatment media for any signs of precipitation. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies, which may also be adapted for in vitro work with appropriate controls.[1]
-
-
DMSO Concentration: The final concentration of DMSO in your cell culture can affect cell viability.[3][4][5][6][7] While low concentrations may have minimal effects, higher concentrations can be toxic and confound your results.
-
Troubleshooting Tip: Maintain a consistent and low final DMSO concentration across all wells, including your vehicle control (typically ≤ 0.5%).[6] If high concentrations of this compound are required, you may need to prepare a more concentrated stock solution to minimize the volume of DMSO added to your wells.
-
-
Cell Seeding Density and Confluency: The number of cells seeded per well and their confluency at the time of treatment can significantly impact the apparent IC50 value.[6]
-
Troubleshooting Tip: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the entire experiment. Avoid both sparse and overly confluent cultures. It is recommended to seed cells and allow them to adhere overnight before adding this compound.[8]
-
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of this compound, while longer times might lead to secondary effects or compound degradation.
-
Assay-Specific Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content).[11] The choice of assay can influence the outcome.
-
Troubleshooting Tip: If you are comparing your results to published data, ensure you are using the same viability assay. If you continue to see inconsistencies, you might consider using an orthogonal method to confirm your findings (e.g., a cytotoxicity assay in addition to a metabolic assay).
-
Logical Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values in this compound assays.
Western Blotting for p53 and Downstream Targets (e.g., p21)
Question: I am not seeing an increase in p53 protein levels after treating my cells with this compound. What could be wrong?
Answer: this compound is known to stabilize p53 by inhibiting its degradation.[4][5] If you are not observing an increase in p53 levels by Western blot, consider the following:
-
p53 Status of Your Cell Line: this compound's primary mechanism for p53 induction relies on the presence of wild-type p53. Cell lines with mutant or null p53 will not show this effect.
-
Troubleshooting Tip: Confirm the p53 status of your cell line from the literature or by sequencing. Use a positive control cell line known to have wild-type p53 (e.g., H460, A549).[9]
-
-
Antibody Performance: The primary antibody against p53 may not be performing optimally.
-
Troubleshooting Tip: Include a positive control for p53 expression. This could be a lysate from cells treated with a known p53-inducing agent (e.g., doxorubicin) or a recombinant p53 protein. Ensure you are using an antibody validated for Western blotting and for the species you are working with.[12][13]
-
-
Protein Degradation: p53 can be rapidly degraded during sample preparation.
-
Insufficient Treatment Time or Dose: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable increase in p53.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for p53 induction in your specific cell line.
-
-
Subcellular Localization: While this compound stabilizes p53, it should also lead to its nuclear accumulation. If you are performing cellular fractionation, ensure your extraction procedure is efficient.
-
Troubleshooting Tip: For a simpler approach, use a whole-cell lysate first to see if total p53 levels are increasing.
-
Question: I see multiple bands or a smear for p53 on my Western blot. What does this mean?
Answer: The theoretical molecular weight of p53 is around 43 kDa, but it often migrates at approximately 53 kDa on SDS-PAGE due to post-translational modifications.[12] Multiple bands or a smear can be due to:
-
Post-Translational Modifications: p53 is heavily post-translationally modified (e.g., phosphorylation, acetylation), which can lead to shifts in its migration pattern.
-
Protein Degradation: A smear at lower molecular weights can indicate protein degradation.[14]
-
Troubleshooting Tip: Use fresh protease inhibitors and handle samples quickly and on ice.
-
-
Antibody Non-Specificity: The antibody may be recognizing other proteins.
-
Troubleshooting Tip: Check the antibody datasheet for information on specificity and potential cross-reactivity. Use a blocking peptide if available.
-
Clonogenic Survival Assays
Question: My control (DMSO-treated) cells are not forming colonies in my clonogenic assay. What is the issue?
Answer: Poor colony formation in the control group of a clonogenic assay can be due to several factors:
-
Incorrect Seeding Density: Seeding too few cells will result in no colonies, while too many can lead to a confluent monolayer.
-
Troubleshooting Tip: Perform a titration of cell seeding density to determine the optimal number of cells that will result in well-separated colonies after the incubation period.[15]
-
-
Cell Viability: The initial viability of your cells may be low.
-
Troubleshooting Tip: Ensure you are using a healthy, logarithmically growing culture of cells. Perform a trypan blue exclusion assay to check viability before seeding.
-
-
DMSO Toxicity: Although you should use a low concentration, some cell lines are particularly sensitive to DMSO.
-
Troubleshooting Tip: Test a range of low DMSO concentrations (e.g., 0.1%, 0.05%) to find a non-toxic level for your cells.[16]
-
-
Suboptimal Culture Conditions: The incubation time may be too short or too long, or the media may need to be replenished.
-
Troubleshooting Tip: The optimal incubation time for colony formation varies between cell lines (typically 10-14 days).[15] Monitor your plates regularly and consider a media change during the incubation period if necessary.
-
Immunofluorescence (IF) for p53 Localization
Question: I am not seeing clear nuclear localization of p53 after this compound treatment.
Answer: this compound should induce the accumulation of p53 in the nucleus. If you are not observing this, consider the following:
-
Permeabilization: The antibody may not be able to access the nucleus if the cells are not properly permeabilized.
-
Antibody Quality: The p53 antibody may not be suitable for immunofluorescence.
-
Troubleshooting Tip: Use an antibody that has been validated for IF applications. Include a positive control, such as treating cells with a DNA damaging agent known to cause p53 nuclear accumulation.[19]
-
-
Fixation: The fixation method can affect antigenicity.
-
Troubleshooting Tip: The optimal fixation method (e.g., formaldehyde, methanol) can be antibody-dependent. Check the antibody datasheet for recommendations.[20]
-
-
Signal-to-Noise Ratio: The signal from nuclear p53 may be weak or obscured by high background.
-
Troubleshooting Tip: Optimize your antibody concentrations and blocking conditions to improve the signal-to-noise ratio.[17]
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | p53 Status | Assay Duration | IC50 (µM) | Reference |
| OCI-AML-3 | Wild-Type | 72 hours | 0.24 | [1] |
| MOLM-13 | Wild-Type | 72 hours | 0.33 | [1] |
| NALM-6 | Wild-Type | 72 hours | 0.32 | [1] |
| REH | Wild-Type | 72 hours | 0.44 | [1] |
| H460 | Wild-Type | 48 hours | 3.9 | [9] |
| A549 | Wild-Type | 48 hours | 8.7 | [9] |
| HCT116 p53+/+ | Wild-Type | Not Specified | 0.97 | Not Specified |
| HCT116 p53-/- | Null | Not Specified | 7.74 | Not Specified |
| GBM2 | Not Specified | 96 hours | 0.3 | [10] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 66 mg/mL (200.96 mM) | [1] |
| Ethanol | Insoluble | [2] |
| Water | Insoluble | [2] |
III. Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
General Protocol for Western Blotting for p53
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
IV. Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism targeting both p53 and HIF1α pathways.
Experimental Workflow for this compound Assay
Caption: A general experimental workflow for conducting assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. IF Troubleshooting | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of JNJ-26854165 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-26854165 (Serdemetan). The information addresses potential off-target effects and unexpected experimental outcomes.
Troubleshooting Guides & FAQs
This section is designed to help researchers troubleshoot common issues and understand unexpected results when working with JNJ-26854165.
Question 1: My cell line with mutant or null p53 is showing a response to JNJ-26854165. Isn't this compound supposed to be a p53 activator?
Answer:
While JNJ-26854165 was initially developed as an antagonist of the HDM2 ubiquitin ligase to activate wild-type p53, subsequent research has revealed that it possesses significant biological activity independent of p53 status.[1][2] One of the primary off-target effects is the inhibition of cholesterol transport.[1] This leads to a phenotype resembling Tangier disease, characterized by the degradation of the ABCA1 transporter and subsequent cell death.[1] Therefore, it is plausible to observe cytotoxic effects in cell lines lacking functional p53.
To investigate if this off-target pathway is active in your experimental system, you can assess the following:
-
Cholesterol accumulation: Stain cells with filipin to visualize intracellular cholesterol. An accumulation of cholesterol in late endosomes/lysosomes would be indicative of this off-target effect.
-
ABCA1 protein levels: Perform a western blot to determine if JNJ-26854165 treatment leads to a reduction in ABCA1 protein levels in your cells.[1]
-
Lipid raft disruption: Analyze the integrity of lipid rafts, as altered cholesterol transport can impact their formation and signaling.
Question 2: I am observing anti-proliferative effects at concentrations that differ significantly from published IC50 values. What could be the reason for this discrepancy?
Answer:
Discrepancies in IC50 values can arise from several factors:
-
Cell line-specific differences: The sensitivity to JNJ-26854165 can vary significantly between different cell lines, even those with similar p53 status.[1] This can be due to variations in the expression of off-target proteins or differences in cellular metabolism.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all influence the apparent IC50 value.
-
Dominant mechanism of action: In some cell lines, the p53-activating effects may be dominant, while in others, the cholesterol transport inhibition or other off-target effects might be the primary driver of cytotoxicity.
To troubleshoot this, consider the following:
-
Titration experiment: Perform a dose-response curve with a wide range of JNJ-26854165 concentrations to accurately determine the IC50 in your specific cell line and experimental conditions.
-
Time-course experiment: Evaluate the effect of different exposure times on cell viability.
-
Mechanism validation: Use the markers mentioned in the previous answer (filipin staining, ABCA1 levels) to determine which pathway is likely contributing to the observed effects at different concentrations.
Question 3: I am seeing unexpected changes in cellular metabolism, specifically related to glycolysis, in my experiments. Is this a known effect of JNJ-26854165?
Answer:
Yes, JNJ-26854165 has been shown to antagonize the Mdm2-HIF1α axis.[3][4][5] This can lead to a decrease in the levels of Hypoxia-Inducible Factor 1α (HIF1α), a key regulator of cellular metabolism.[3][4] A reduction in HIF1α can, in turn, lead to decreased expression of glycolytic enzymes and the vascular endothelial growth factor (VEGF).[3][4] This effect has been observed to be independent of p53 status.[4]
If you suspect this is occurring in your experiments, you can:
-
Measure HIF1α levels: Perform a western blot to assess HIF1α protein levels in cells treated with JNJ-26854165, particularly under hypoxic conditions.
-
Analyze glycolytic enzyme expression: Use qPCR or western blotting to measure the expression of key glycolytic enzymes such as enolase, phosphoglycerate kinase 1/2, and glucose transporter 1.[3][4]
-
Assess VEGF secretion: Measure the levels of secreted VEGF in the cell culture supernatant using an ELISA.[3][4]
Question 4: I am using JNJ-26854165 as a radiosensitizer and the effect is more pronounced than expected based on its p53-activating function alone. What could be contributing to this?
Answer:
The radiosensitizing properties of JNJ-26854165 may not be solely dependent on p53 activation.[6] The compound has been shown to inhibit the proliferation, capillary tube formation, and migration of endothelial cells, and these effects are more marked when combined with irradiation.[6] This suggests an anti-angiogenic component to its radiosensitizing activity. The observed G2/M cell cycle arrest in response to treatment could also contribute to radiosensitization.[6]
To dissect the mechanisms behind the observed radiosensitization, you could:
-
Evaluate endothelial cell function: Perform in vitro angiogenesis assays (e.g., tube formation assay, migration assay) with endothelial cells in the presence of JNJ-26854165 and radiation.
-
Analyze cell cycle distribution: Use flow cytometry to determine the cell cycle profile of your cancer cells after treatment with JNJ-26854165 and radiation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of JNJ-26854165 across various cancer cell lines.
Table 1: In Vitro IC50 Values for JNJ-26854165
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [7] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 0.32 | [7] |
| REH | Acute Lymphoblastic Leukemia | Wild-Type | 0.44 | [7] |
| H460 | Lung Cancer | Wild-Type | 3.9 | [8] |
| A549 | Lung Cancer | Wild-Type | 8.7 | [8] |
| HCT116 | Colon Cancer | Wild-Type | 0.97 | [8] |
| HCT116 | Colon Cancer | Null | 7.74 | [8] |
| HMEC-1 | Microvascular Endothelial | Not Applicable | 7.01 | [8] |
| JeKo-1 | Mantle Cell Lymphoma | Mutant | 0.83 | [1] |
| MAVER-1 | Mantle Cell Lymphoma | Mutant | 2.23 | [1] |
| Granta-519 | Mantle Cell Lymphoma | Wild-Type | 0.25 | [1] |
| MM1.S | Multiple Myeloma | Wild-Type | 1.43 | [1] |
| U266 | Multiple Myeloma | Mutant | 2.37 | [1] |
Table 2: In Vivo Efficacy of JNJ-26854165
| Xenograft Model | Cancer Type | p53 Status | Dosing Regimen | Outcome | Reference |
| Solid Tumor Xenografts (various) | Various | Mixed | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in Event-Free Survival (EFS) in 18 of 37 models | [2] |
| Acute Lymphoblastic Leukemia Xenografts | ALL | Mixed | 20 mg/kg (reduced by 25% at week 5), p.o., daily for 5 days, repeated for 6 weeks | Significant differences in EFS in 5 of 7 models | [2][7] |
| H460 | Lung Cancer | Wild-Type | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |
| A549 | Lung Cancer | Wild-Type | 50 mg/kg | Enhanced radiation-induced tumor growth delay | [8] |
Experimental Protocols
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with JNJ-26854165 for the desired time and concentration. Harvest cells and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, HDM2, ABCA1, HIF1α) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of JNJ-26854165.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Signaling pathways of JNJ-26854165, including on-target and off-target effects.
Caption: Troubleshooting workflow for unexpected JNJ-26854165 experimental outcomes.
References
- 1. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 4. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.boisestate.edu [experts.boisestate.edu]
- 6. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Serdemetan Resistance in Cancer Cells
Welcome to the technical support center for researchers working with Serdemetan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on understanding and overcoming resistance.
Troubleshooting Guides
This section is designed to help you troubleshoot common experimental issues you might encounter when working with this compound.
| Question (Issue) | Possible Causes | Suggested Solutions |
| Why am I not observing a decrease in cell viability in my p53 wild-type cancer cell line after this compound treatment? | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Incorrect Assessment of p53 Status: The cell line may harbor a previously uncharacterized p53 mutation or have a compromised p53 signaling pathway downstream of p53. 3. Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as high levels of anti-apoptotic proteins or compensatory signaling pathways. 4. Drug Inactivity: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a Dose-Response Curve: Titrate this compound over a wide concentration range (e.g., 0.1 to 50 µM) to determine the IC50 for your specific cell line.[1] 2. Verify p53 Status and Functionality: Sequence the TP53 gene in your cell line. Functionality can be assessed by treating with a known p53 activator (e.g., doxorubicin) and observing the induction of p53 target genes like p21 by Western blot. 3. Assess Basal Protein Levels: Profile the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) to identify potential mechanisms of intrinsic resistance. 4. Ensure Proper Drug Handling: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C. For experiments, dilute fresh aliquots. |
| I've developed a this compound-resistant cell line, but how do I confirm the mechanism of resistance? | 1. Acquired p53 Mutation: Prolonged treatment with MDM2 inhibitors can select for cells with mutations in the TP53 gene. 2. Upregulation of MDM2: Cells may overexpress MDM2 to counteract the inhibitory effect of this compound. 3. Alterations in p53-Independent Pathways: Resistance may arise from changes in pathways that this compound affects independently of p53, such as the Mdm2-HIF1α axis or cholesterol transport. 4. Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce intracellular drug concentration. | 1. Sequence the TP53 Gene: Compare the TP53 sequence of the resistant line to the parental line to identify any acquired mutations. 2. Assess MDM2 and p53 Pathway Protein Levels: Use Western blotting to compare the expression of MDM2, p53, and p21 in parental and resistant cells, both at baseline and after this compound treatment. 3. Investigate p53-Independent Pathways: Analyze the expression and activity of key proteins in the Mdm2-HIF1α pathway (e.g., HIF1α, VEGF) and cholesterol metabolism (e.g., ABCA1). 4. Evaluate Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 efflux) or Western blotting for P-gp to determine if drug efflux is a contributing factor. |
| My combination therapy of this compound with another agent is not showing a synergistic effect. What could be the reason? | 1. Inappropriate Combination Partner: The chosen drug may not target a relevant resistance pathway or may have an antagonistic interaction with this compound. 2. Suboptimal Dosing and Scheduling: The concentrations and timing of drug administration may not be optimal for achieving synergy. 3. Incorrect Method for Assessing Synergy: The method used to calculate synergy may not be appropriate for the experimental design. | 1. Rational Drug Combination Selection: Choose combination agents based on the hypothesized mechanism of resistance. For example, if resistance is due to p53 mutation, a cytotoxic agent that acts independently of p53 may be effective. If resistance involves upregulation of anti-apoptotic proteins, a BH3 mimetic could be a good choice. 2. Optimize Dosing and Scheduling: Perform a matrix of dose-response experiments with varying concentrations of both drugs and different schedules of administration (e.g., sequential vs. simultaneous). 3. Use Appropriate Synergy Calculation Methods: Employ established methods like the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a small molecule antagonist of the human double minute 2 (HDM2) E3 ubiquitin ligase.[2][3] In cancer cells with wild-type p53, HDM2 targets p53 for proteasomal degradation.[2] this compound binds to HDM2, preventing its interaction with p53.[4][5] This leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest, apoptosis, and senescence.[2]
2. Can this compound be effective in cancer cells with mutant p53?
Yes, this compound has demonstrated activity in some cancer cell lines with mutant p53.[1][2][6][7] This is because this compound has p53-independent mechanisms of action. For example, it can antagonize the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and affecting tumor cell metabolism.[8][9] Additionally, it has been shown to inhibit cholesterol transport.[10]
3. What are the known mechanisms of resistance to this compound?
The most well-documented mechanism of acquired resistance to MDM2 inhibitors like this compound is the acquisition of mutations in the TP53 gene.[11] These mutations can prevent the p53 protein from being activated, rendering the primary mechanism of this compound ineffective. Other potential mechanisms include the upregulation of MDM2, alterations in p53-independent pathways targeted by this compound, and increased drug efflux.
4. What are some potential strategies to overcome this compound resistance?
Several strategies are being explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other anticancer agents is a promising approach.
-
With Chemotherapy: Using this compound with traditional DNA-damaging agents (e.g., cisplatin, doxorubicin) can be effective, especially in p53-mutant cells where the chemotherapy acts independently of p53.
-
With BH3 Mimetics: For cells that have developed resistance through the upregulation of anti-apoptotic Bcl-2 family proteins, combining this compound with BH3 mimetics (e.g., venetoclax) can restore the apoptotic response.[12][13]
-
With Radiotherapy: this compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in both in vitro and in vivo models.[14][15]
-
-
Targeting p53-Independent Pathways: For resistance mechanisms that do not involve p53, therapies targeting the specific altered pathway (e.g., HIF1α inhibitors) could be beneficial.
5. How can I generate a this compound-resistant cell line in the lab?
A common method is to continuously expose the parental cancer cell line to increasing concentrations of this compound over a prolonged period.[10][16]
-
Initial Phase: Start by treating the cells with a concentration of this compound around the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of this compound, you can isolate and expand single-cell clones to establish a stable resistant cell line.
-
Confirmation of Resistance: The resistance of the newly generated cell line should be confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine the IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.[9][17][18][19][20]
Western Blot for p53 and MDM2
This protocol is used to analyze the protein levels of p53 and its target MDM2 after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[11][21][22]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[2][3][4][5]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| H460 | Lung Cancer | Wild-Type | 3.9 | [2] |
| A549 | Lung Cancer | Wild-Type | 8.7 | [2] |
| OCI-AML-3 | Leukemia | Wild-Type | 0.24 | [16] |
| MOLM-13 | Leukemia | Wild-Type | 0.33 | [16] |
| NALM-6 | Leukemia | Wild-Type | 0.32 | [16] |
| REH | Leukemia | Wild-Type | 0.44 | [16] |
| GBM2 | Glioblastoma | Not Specified | 0.3 | [6] |
Table 2: Combination Effects of this compound with Radiotherapy
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitivity Enhancement Ratio | Reference |
| H460 | 0.25 | 2 | Not specified | 1.18 | [14] |
| A549 | 5 | 2 | Not specified | 1.36 | [14] |
| HCT116 p53-WT | 0.5 | 2 | 0.72 | Not specified | [14] |
| HCT116 p53-null | 0.5 | 2 | 0.97 | Not specified | [14] |
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Strategies to overcome this compound resistance.
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. A phase I first-in-human pharmacokinetic and pharmacodynamic study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mythreyaherbal.com [mythreyaherbal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. BH3-mimetics or DNA-damaging agents in combination with RG7388 overcome p53 mutation-induced resistance to MDM2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Restoring Apoptosis with BH3 Mimetics in Mature B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Best practices for long-term storage of Serdemetan stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Serdemetan stock solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] this compound is soluble in DMSO at concentrations of 50 mg/mL (152.25 mM) to 66 mg/mL (200.96 mM).[2][6] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[2][6] For optimal dissolution, gentle warming to 37°C or sonication may be necessary.[1][3][5] this compound is insoluble in water and has low solubility in ethanol.[1][3][4]
Q2: What are the optimal long-term storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -20°C or -80°C.[2][6][7] Storage at -80°C is generally recommended for longer preservation, with stability reported for up to 2 years.[2] At -20°C, stock solutions are typically stable for at least one year.[2] To maintain the integrity of the compound, repeated freeze-thaw cycles should be avoided.[2][6][7]
Q3: How long can I store this compound as a powder?
A3: this compound powder is stable for extended periods when stored correctly. It should be kept in a dry, dark place. For long-term storage of several years, -20°C is recommended.[2][8]
Q4: Can I store diluted, ready-to-use this compound solutions?
A4: It is generally not recommended to store diluted, aqueous-based working solutions for long periods. These solutions should ideally be prepared fresh on the day of use from a frozen DMSO stock.[6][7] If short-term storage is necessary, keeping the solution at 4°C for a few days to weeks may be possible, but stability should be verified for your specific experimental conditions.[8]
Troubleshooting Guide
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which significantly impacts this compound's solubility.[2][6]
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[1][3]
Issue 2: I am observing precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the solution may not have been fully dissolved initially. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour.[7] Gently warm the solution to 37°C and vortex or sonicate briefly to ensure complete re-dissolution. To prevent this issue in the future, ensure the initial stock solution is fully dissolved and consider preparing aliquots of a slightly lower concentration if the problem persists. Always avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2][7]
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can arise from degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh working solutions from a new, properly stored aliquot of the stock solution for each experiment. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all experiments and does not exceed a level that is toxic to your specific cell line.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥14.8 mg/mL to 66 mg/mL (≥45 mM to 200.96 mM) | Fresh, anhydrous DMSO is recommended.[2][3][6] Sonication or gentle warming can aid dissolution.[1][3][5] |
| Ethanol | 1 mg/mL to 2 mg/mL (3.05 mM to 6.09 mM) | Low solubility.[4][5][9] |
| Water | Insoluble | [3][9] |
| DMF | 25 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | [4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | Up to 3 years[2] |
| Powder | - | 4°C | Up to 2 years[2] |
| Stock Solution | DMSO | -80°C | Up to 2 years[2] |
| Stock Solution | DMSO | -20°C | Up to 1 year[2] |
| Stock Solution | DMSO | 4°C | 2 weeks[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 328.41 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.284 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution from 3.284 mg of powder, add 1 mL of DMSO.
-
To facilitate dissolution, gently vortex the solution. If necessary, warm the tube to 37°C for a few minutes or place it in an ultrasonic bath until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed sterile vials. The volume of the aliquots should be based on your typical experimental needs to avoid waste and repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. agouti-related-protein.com [agouti-related-protein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Apoptosis | p53 | Mdm2 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JNJ-26854165 (this compound)|881202-45-5|COA [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Serdemetan-Treated Cells
Welcome to the technical support center for Serdemetan (also known as JNJ-26854165). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental results. This compound is a small molecule antagonist of the E3 ubiquitin ligase HDM2, primarily known for its role in activating the p53 tumor suppressor pathway. However, its cellular effects can be complex and extend beyond p53 activation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity or cell cycle arrest in p53-mutant or p53-null cell lines treated with this compound?
While this compound's canonical mechanism involves the stabilization of wild-type p53, significant p53-independent effects have been documented.[1][2][3] If you observe activity in cells lacking functional p53, it is likely due to one of its alternative mechanisms of action. These can include the induction of an S-phase cell cycle arrest or the disruption of cholesterol homeostasis.[3]
Q2: My Western blot shows p53 protein levels are stabilized after this compound treatment, but I don't see a robust induction of the downstream target p21. Is this normal?
Yes, this is a reported observation. In some cell lines, such as U87MG and SF767 glioblastoma cells, this compound treatment has been shown to increase p53 levels without a corresponding strong induction of p21.[4] This suggests that in certain contexts, p53 stabilization by this compound may not lead to full transcriptional activation of all its canonical target genes.[4]
Q3: We've noticed an accumulation of intracellular vesicles and a phenotype resembling a lysosomal storage disease. Could this be related to this compound treatment?
This is a key p53-independent effect of this compound. The compound has been shown to inhibit cholesterol transport by promoting the degradation of the ATP-binding cassette subfamily A member-1 (ABCA1) transporter.[3] This leads to the intracellular accumulation of cholesterol in endosomes and the formation of lipid whorls, mimicking phenotypes seen in Tangier disease and Niemann-Pick disease type C.[3]
Q4: Our cells are cultured under hypoxic conditions, and this compound seems to be affecting their metabolism. What is the mechanism behind this?
This compound can antagonize the Mdm2-HIF1α axis.[4][5] Mdm2 is known to stabilize the Hypoxia-Inducible Factor 1α (HIF1α), a critical transcription factor for cellular adaptation to hypoxia, including the upregulation of glycolysis.[4][5] By interfering with Mdm2's ability to stabilize HIF1α, this compound can lead to a decrease in HIF1α levels and its downstream targets, such as VEGF and various glycolytic enzymes.[4][6] This effect is independent of p53 status.[4][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in p53-Deficient Cells
Symptoms:
-
Decreased cell viability in MTS/MTT or colony formation assays in p53-mutant or null cell lines.
-
Induction of apoptosis (e.g., caspase-3 activation) in the absence of wild-type p53.[3]
-
S-phase cell cycle arrest observed via flow cytometry.[3]
Possible Causes & Troubleshooting Steps:
-
Confirm p53 Status: First, re-verify the p53 status of your cell line through sequencing or by checking for the expression of p53 and its downstream targets in response to a known p53 activator like doxorubicin.
-
Investigate Cholesterol Transport: The observed cytotoxicity may be due to the disruption of cholesterol efflux.
-
Experiment: Perform a cholesterol efflux assay using a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol).
-
Experiment: Stain cells with Filipin, a fluorescent dye that binds to free cholesterol, to visualize cholesterol accumulation in intracellular vesicles.
-
Experiment: Analyze the protein levels of ABCA1 by Western blot. A decrease in ABCA1 levels after this compound treatment would support this off-target mechanism.
-
-
Analyze Cell Cycle: The S-phase arrest is a documented p53-independent effect.
-
Experiment: Perform cell cycle analysis using propidium iodide staining and flow cytometry to confirm an accumulation of cells in the S-phase.
-
Issue 2: Discrepancy Between p53 Stabilization and Downstream Target Induction
Symptoms:
-
Western blot analysis shows a clear increase in total p53 protein levels.
-
However, the induction of canonical p53 target genes like CDKN1A (p21) or MDM2 is weak or absent at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Possible Causes & Troubleshooting Steps:
-
Cell Line Specificity: This phenomenon is cell-type dependent.[4] The signaling context of your specific cell line may influence the transcriptional activity of the stabilized p53.
-
Time Course and Dose Response:
-
Experiment: Perform a detailed time-course experiment (e.g., 2, 4, 8, 12, 24 hours) and a dose-response experiment with varying concentrations of this compound. It's possible the kinetics of p21 induction are different in your model, or that higher concentrations are required.
-
-
Check for Other p53 Targets:
-
Experiment: Analyze the expression of other p53 target genes involved in apoptosis, such as PUMA and NOXA, by qRT-PCR or Western blot. p53 might be preferentially activating apoptotic targets over cell cycle arrest targets in your specific cellular context.
-
-
Consider p53-Independent Pathways: If p53 targets are consistently not induced, the observed phenotype is likely driven by one of the p53-independent mechanisms described above.
Data and Protocols
Summary of this compound In Vitro Activity
| Cell Line | p53 Status | Assay | IC50 / Effect | Reference |
| OCI-AML-3 | Wild-Type | Growth Inhibition | 0.24 µM | [1] |
| MOLM-13 | Wild-Type | Growth Inhibition | 0.33 µM | [1] |
| H460 | Wild-Type | Clonogenic Survival | Inhibition Observed | [1][7] |
| A549 | Wild-Type | Clonogenic Survival | Inhibition Observed | [1][7] |
| HCT116 p53-WT | Wild-Type | Clonogenic Survival | Inhibition Observed | [1][7] |
| HCT116 p53-null | Null | Clonogenic Survival | Less sensitive than WT | [7] |
| U87MG | Wild-Type | p53 Stabilization | Increased p53 levels | [4] |
| SF767 | Wild-Type | p53 Stabilization | Increased p53 levels | [4] |
| U373 | Mutant | HIF1α levels | Decreased HIF1α levels | [4] |
| MCL Cells (various) | Wild-Type | Proliferation | IC50: 0.25–2.22 µM | [3] |
| MM Cells (various) | Mutant | Proliferation | IC50: 2.37–2.48 µM | [3] |
Key Experimental Protocols
Western Blot for p53 Pathway and HIF1α Analysis
Objective: To measure changes in protein levels of p53, p21, HDM2, and HIF1α following this compound treatment.
Methodology:
-
Cell Lysis: After treatment with this compound or vehicle control (e.g., DMSO) for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, HDM2, HIF1α, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability (MTS/MTT) Assay
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).[1][2]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Cholesterol Efflux Assay
Objective: To measure the ability of cells to export cholesterol, a process that may be inhibited by this compound.
Methodology:
-
Cholesterol Loading: Incubate cells with medium containing a fluorescent cholesterol analog (e.g., NBD-cholesterol) for several hours to allow for its incorporation into the cell membrane.
-
Equilibration: Wash the cells and incubate them in serum-free medium to allow for equilibration of the labeled cholesterol.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Efflux Induction: Replace the medium with fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
Sample Collection: After a defined efflux period (e.g., 4 hours), collect the supernatant (containing the exported NBD-cholesterol) and lyse the cells.
-
Fluorescence Measurement: Measure the fluorescence in the supernatant and the cell lysate using a fluorescence plate reader.
-
Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in supernatant) / (fluorescence in supernatant + fluorescence in cell lysate) x 100%.
Visualized Pathways and Workflows
Caption: Canonical this compound-p53 signaling pathway.
Caption: this compound's effect on the Mdm2-HIF1α axis.
Caption: this compound's impact on cholesterol transport.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.boisestate.edu [experts.boisestate.edu]
- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Weight Loss in Mice Treated with Serdemetan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in mice during preclinical studies involving Serdemetan (JNJ-26854165).
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: A mouse treated with this compound is exhibiting rapid weight loss (e.g., >5% in a single day or >15% from baseline). What immediate actions should be taken?
Possible Cause:
-
High drug dosage: The current dose of this compound may be too high for the individual mouse or the specific mouse strain. In a study using a 20 mg/kg dose of this compound, the dosage had to be reduced by 25% after five weeks due to observations of weight loss and morbidity[1].
-
Tumor-induced cachexia: The tumor itself may be inducing a state of cachexia, characterized by systemic inflammation, muscle wasting, and loss of appetite[2]. This compound's activity, while targeting the tumor, may not fully counteract the cachectic state.
-
Dehydration: Weight loss can be exacerbated by reduced water intake.
-
Gastrointestinal distress: this compound, like many anti-cancer agents, could potentially cause gastrointestinal side effects, leading to decreased nutrient absorption.
Solution:
-
Temporarily suspend this compound administration: Halt the treatment to allow the mouse to recover.
-
Provide immediate nutritional support: Administer a highly palatable, high-calorie nutritional supplement. Commercial gels like DietGel® Boost are designed for this purpose, promoting consumption and providing essential nutrients[2].
-
Ensure hydration: Provide a readily accessible source of hydration. HydroGel or other similar products can be beneficial.
-
Consult with a veterinarian: A veterinarian can assess the mouse's health and provide guidance on supportive care, including subcutaneous fluid administration if necessary.
-
Re-evaluate dosage: If the mouse recovers, consider resuming treatment at a lower dose (e.g., a 25% reduction) or a less frequent dosing schedule[1].
Q2: Mice in the this compound treatment group are consistently losing more weight than the control group, but the loss is gradual (<15% from baseline). What steps can be taken to mitigate this?
Possible Cause:
-
Sub-clinical toxicity: The dose of this compound may be causing a low-grade, chronic toxicity that affects appetite and metabolism.
-
Early-stage cachexia: The tumor may be beginning to induce cachexia, and the effects are more pronounced in the treated group.
-
Altered metabolism: this compound's mechanism of action, which involves the p53 pathway, can influence cellular metabolism[3].
Solution:
-
Implement prophylactic nutritional intervention: Do not wait for significant weight loss to occur. From the start of the treatment, provide the mice with a supplemented diet.
-
Dietary enrichment:
-
Omega-3 Fatty Acids (Fish Oil): Supplementing the diet with fish oil has been shown to reduce tumor growth and weight loss in mouse models of cachexia[4].
-
Leucine: This amino acid can help to preserve muscle mass. Leucine supplementation has been shown to counteract muscle mass loss in tumor-bearing mice[4].
-
β-hydroxy-β-methylbutyrate (HMB): HMB, a metabolite of leucine, may also aid in preserving muscle mass[5].
-
-
Monitor food and water intake daily: Quantify consumption to ensure the mice are eating and drinking adequately.
-
Regularly assess body condition score (BCS): In addition to body weight, use a BCS chart to assess the mouse's overall health and muscle/fat reserves. A loss of body weight can sometimes be masked by tumor growth[2].
Q3: Despite nutritional support, a subset of mice continues to lose weight. What is the next course of action?
Possible Cause:
-
Advanced cachexia: The tumor may have progressed to a point where the cachectic state is irreversible with nutritional support alone.
-
Individual mouse variability: There can be significant individual differences in response to both the tumor and the treatment.
-
Tumor burden: A large tumor can place a significant metabolic demand on the mouse.
Solution:
-
Humane endpoints: It is critical to have pre-defined humane endpoints for your study. A common endpoint is a loss of 20% of the initial body weight (excluding tumor weight)[2]. If a mouse reaches this or another pre-defined endpoint, it should be humanely euthanized.
-
Analyze the data from the affected mice separately: The data from mice that had to be euthanized due to weight loss can still be valuable. Analyze this as a separate outcome measure (e.g., "treatment-related morbidity").
-
Refine the experimental model: For future studies, consider using a tumor model that is less prone to inducing severe cachexia, or initiate treatment at an earlier stage of tumor development.
II. Frequently Asked Questions (FAQs)
Q: What is this compound and how does it work?
A: this compound (also known as JNJ-26854165) is a small molecule antagonist of the Human Double Minute 2 (HDM2) protein[6][7]. HDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation[3]. By inhibiting HDM2, this compound prevents the breakdown of p53, leading to an accumulation of p53 in the cell. This, in turn, can activate p53-mediated pathways that lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells[6][8].
Q: Why is weight loss a potential side effect of this compound treatment in mice?
A: Weight loss in this compound-treated mice is likely multifactorial. It can be a direct effect of the drug's toxicity at higher doses, leading to decreased appetite or gastrointestinal issues. In a preclinical study, a 20 mg/kg dose of this compound led to weight loss and morbidity, necessitating a dose reduction[1]. Additionally, in cancer models, the underlying disease can cause cachexia, a wasting syndrome characterized by significant weight loss, which can be exacerbated by the stress of treatment[2].
Q: What is the recommended starting dose of this compound for in vivo mouse studies?
A: Based on published preclinical data, a commonly used dose is 20 mg/kg administered by oral gavage daily for 5 days, repeated for several weeks[1][6]. However, it is crucial to conduct a dose-finding study in your specific mouse strain and tumor model to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Q: How should I monitor the health of mice being treated with this compound?
A: Comprehensive health monitoring is essential. This should include:
-
Daily body weight measurement: This is a critical indicator of health.
-
Daily body condition scoring (BCS): This provides a more complete assessment of the mouse's health than weight alone, as it accounts for muscle and fat stores[2].
-
Daily food and water intake monitoring: This can help identify anorexia early on.
-
Regular observation of behavior: Look for signs of distress such as lethargy, hunched posture, ruffled fur, and social isolation.
-
Tumor size measurement: Monitor tumor growth as it can contribute to overall body weight and impact the animal's well-being.
III. Data Presentation
Table 1: Summary of In Vivo this compound Study Parameters and Observed Weight Loss
| Parameter | Details | Reference |
| Compound | This compound (JNJ-26854165) | [1] |
| Animal Model | Acute Lymphoblastic Leukemia (ALL) xenografts in mice | [1] |
| Dosage | 20 mg/kg | [1] |
| Administration | Oral gavage, daily for 5 days, repeated for 6 weeks | [1] |
| Observed Toxicity | Weight loss and morbidity | [1] |
| Action Taken | Dose reduced by 25% at week 5 | [1] |
Note: This table represents the currently available public data. Researchers should perform their own dose-response and toxicity studies to establish appropriate parameters for their specific experimental setup.
IV. Experimental Protocols
Protocol 1: Body Weight and Body Condition Score (BCS) Monitoring
-
Frequency: Measure body weight and assess BCS daily for each mouse.
-
Procedure (Body Weight):
-
Use a calibrated electronic scale.
-
Gently place the mouse in a tared container on the scale.
-
Record the weight in grams to at least one decimal place.
-
-
Procedure (BCS):
-
Gently handle the mouse to palpate the lumbar vertebrae and pelvic bones.
-
Assign a score from 1 (emaciated) to 5 (obese) based on the prominence of these bones and the amount of muscle and fat coverage.
-
Refer to a standardized BCS chart for mice for consistent scoring.
-
-
Action Thresholds:
-
Alert: A weight loss of 10-15% from baseline or a drop in BCS by one full point. Increase monitoring frequency and consider nutritional support.
-
Intervention: A weight loss of >15% from baseline or a drop in BCS by more than one point. Temporarily suspend treatment and provide intensive supportive care.
-
Humane Endpoint: A weight loss of 20% from baseline (adjusted for tumor weight) or a BCS of 1.5 or less[2].
-
Protocol 2: Nutritional Support for Mice with Weight Loss
-
High-Calorie Gel Supplement:
-
Product: Commercially available high-calorie nutritional supplement for rodents (e.g., DietGel® Boost)[2].
-
Administration: Place a small amount of the gel on the floor of the cage or in a shallow dish.
-
Dosage: Follow the manufacturer's recommendations. Typically, a small dollop per mouse per day is sufficient.
-
-
Dietary Supplementation (Prophylactic or Therapeutic):
-
Omega-3 Fatty Acids (Fish Oil):
-
Dosage: A diet enriched with fish oil. The exact percentage may need to be optimized for your model[4].
-
Preparation: Mix the fish oil thoroughly with the standard chow.
-
-
Leucine:
-
Dosage: A diet supplemented with leucine. A dose-dependent effect has been observed[4].
-
Preparation: Incorporate leucine powder into the powdered chow.
-
-
HMB (β-hydroxy-β-methylbutyrate):
-
Dosage: HMB can be added to the drinking water or incorporated into the diet[5].
-
Preparation: Dissolve HMB in the drinking water at the desired concentration.
-
-
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearh2o.com [clearh2o.com]
- 3. cusabio.com [cusabio.com]
- 4. Nutritional Interventions in Cancer Cachexia: Evidence and Perspectives From Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
Technical Support Center: The Role of the Mdm2-HIF1α Axis in Serdemetan Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the Mdm2-HIF1α axis in the context of Serdemetan resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to the Mdm2-HIF1α axis?
A1: this compound functions as an antagonist to Mouse double minute 2 homolog (Mdm2).[1][2][3][4][5][6][7][8] Under hypoxic conditions, Mdm2 can stabilize Hypoxia-inducible factor 1-alpha (HIF1α), a key transcription factor for tumor cell survival, angiogenesis, and glycolysis.[1][4] this compound disrupts the Mdm2-HIF1α interaction, leading to a decrease in HIF1α levels and its downstream targets, such as Vascular Endothelial Growth Factor (VEGF) and various glycolytic enzymes.[1][4][7] This effect has been observed to be independent of the p53 tumor suppressor status of the cancer cells.[1][4][7]
Q2: What is a potential mechanism of resistance to this compound involving the Mdm2-HIF1α axis?
A2: While direct clinical evidence for this compound resistance linked to the Mdm2-HIF1α axis is still emerging, a plausible mechanism is the upregulation of alternative pathways that stabilize HIF1α, bypassing the need for Mdm2. For instance, gain-of-function mutations in other signaling molecules or alterations in the tumor microenvironment could lead to sustained HIF1α activity despite Mdm2 inhibition by this compound. Additionally, some studies suggest that this compound's anticancer effects might also be linked to the inhibition of cholesterol transport, and resistance could arise from alterations in this pathway.[9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid and is soluble in DMSO, but insoluble in ethanol and water.[10] It is recommended to prepare stock solutions in fresh, moisture-free DMSO.[2] For optimal dissolution, gentle warming to 37°C or sonication can be beneficial.[10] Stock solutions should be stored at -20°C and are generally stable for several months.[10] To maintain stability and ensure reproducibility, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Western Blot Analysis of HIF1α
Issue: No or weak HIF1α band detected in hypoxic samples.
| Possible Cause | Troubleshooting Step |
| Rapid HIF1α Degradation | HIF1α has a very short half-life under normoxic conditions.[3] Work quickly and keep samples on ice at all times. Lyse cells directly in the culture dish with ice-cold lysis buffer containing protease inhibitors. Consider using a hypoxia mimetic agent like cobalt chloride (CoCl₂) during sample preparation to stabilize HIF1α. |
| Insufficient Hypoxia Induction | Ensure your hypoxic chamber is maintaining the desired low oxygen level (typically 1-2% O₂).[11] Optimize the duration of hypoxic treatment for your specific cell line. A time-course experiment is recommended. |
| Low Protein Load | HIF1α is often expressed at low levels. Load a higher amount of total protein per lane (at least 50µg is recommended).[3] |
| Nuclear Localization | Under hypoxia, HIF1α translocates to the nucleus.[12] Consider performing nuclear fractionation to enrich for HIF1α.[11][12] |
| Inefficient Protein Transfer | For large proteins like HIF1α (~120 kDa), optimize transfer conditions. Consider an overnight transfer at 4°C or using a lower percentage gel (e.g., 8%).[3] Adding 0.1% SDS to the transfer buffer can improve the transfer of large proteins.[3] |
Issue: Multiple non-specific bands are observed.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Run a negative control using lysates from cells where HIF1α is knocked down or knocked out to confirm antibody specificity. Use a blocking peptide to compete for antibody binding. |
| Protein Degradation Products | The presence of lower molecular weight bands could indicate degradation. Ensure adequate protease inhibitors are used throughout the protocol. |
| Serum Protein Interference | Serum in the culture medium can sometimes interfere with Western blotting.[11] Wash cells thoroughly with PBS before lysis.[11] |
| Insufficient Blocking | Increase the concentration or duration of the blocking step. Try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
Mdm2 Immunoprecipitation (IP)
Issue: Low yield of immunoprecipitated Mdm2.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a lysis buffer appropriate for nuclear proteins, as Mdm2 can be found in the nucleus. Sonication may be necessary to ensure complete nuclear lysis.[13] |
| Antibody Affinity | Not all antibodies are suitable for IP. Use an antibody that has been validated for IP applications. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[14] |
| Insufficient Antibody or Beads | Optimize the amount of antibody and protein A/G beads used for your specific sample amount. |
| Short Incubation Time | Incubate the lysate with the antibody overnight at 4°C to maximize binding.[15] |
| Harsh Washing Conditions | Overly stringent washing can disrupt the antibody-antigen interaction. Reduce the number of washes or the salt concentration in the wash buffer.[15] |
Issue: High background or non-specific protein binding.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with protein A/G beads alone before adding the primary antibody.[13] This will remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins. |
| Antibody Cross-reactivity | Include a negative control IP with a non-specific IgG of the same isotype to assess the level of non-specific binding. |
Cell Viability Assays with this compound
Issue: Inconsistent IC₅₀ values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the results. Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.[16] |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).[17] |
| Drug Stability and Dilution | Prepare fresh dilutions of this compound for each experiment from a frozen stock.[10] Be mindful of potential evaporation of DMSO from stock solutions, which can alter the drug concentration.[17] |
| Assay Incubation Time | The duration of drug exposure and the incubation time with the viability reagent (e.g., MTT, resazurin) should be optimized and kept consistent.[18][19] |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Exposure Time (h) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | 0.24 | 72 | [2][5] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 0.33 | 72 | [2][5] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-type | 0.32 | 72 | [2][5] |
| REH | Acute Lymphoblastic Leukemia | Wild-type | 0.44 | 72 | [2][5] |
| H460 | Lung Cancer | Wild-type | 3.9 | 48 | [6][10] |
| A549 | Lung Cancer | Wild-type | 8.7 | 48 | [6][10] |
| p53-WT HCT116 | Colon Cancer | Wild-type | 0.97 | 72 | [6] |
| p53-null HCT116 | Colon Cancer | Null | 7.74 | 72 | [6] |
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment Condition | Target Protein | Effect | Reference |
| U87, SF767, U373 | 10 µM this compound, Hypoxia (6h) | HIF1α | Decreased | [4] |
| U87, U373 | 30 µM this compound, Hypoxia (24h) | Enolase, Glut1, PGK1/2 | Decreased | [4] |
| SF767, U373 | 10 µM this compound, Hypoxia | VEGF | Decreased | [4] |
| H460, A549, p53-WT HCT116 | 0.5-10 µM this compound (48h) | p53, p21 | Increased | [6] |
Experimental Protocols
Protocol 1: Western Blot for HIF1α Detection under Hypoxia
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat the cells with this compound or vehicle control (DMSO) for the desired time. Place the cells in a hypoxic chamber (1% O₂) for the final 4-6 hours of the treatment period.
-
Cell Lysis: Immediately after removing the plates from the hypoxic chamber, aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an 8% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF1α overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Co-Immunoprecipitation of Mdm2 and HIF1α
-
Cell Lysis: Lyse cells treated under hypoxic conditions with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against Mdm2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against HIF1α to detect the co-immunoprecipitated protein.
Signaling Pathways and Workflows
Caption: Mdm2-HIF1α signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the Mdm2-HIF1α axis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 8. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agouti-related-protein.com [agouti-related-protein.com]
- 11. researchgate.net [researchgate.net]
- 12. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Immunoprecipitation,IP troubleshooting [assay-protocol.com]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Serdemetan and Idasanutlin in Oncology Research
A detailed examination of two prominent MDM2 inhibitors, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the efficacy of Serdemetan (JNJ-26854165) and idasanutlin (RG7388), supported by preclinical and clinical data.
This compound and idasanutlin are small molecule inhibitors targeting the murine double minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. By disrupting the MDM2-p53 interaction, these drugs aim to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. While both compounds share a common overarching mechanism, differences in their chemical structure, potency, and clinical development paths warrant a detailed comparative analysis for informed research and development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and idasanutlin function by preventing MDM2 from targeting p53 for proteasomal degradation. However, their described mechanisms have subtle distinctions. This compound is characterized as an HDM2 ubiquitin ligase antagonist, suggesting it may interfere with the enzymatic activity of MDM2.[1][2] In contrast, idasanutlin is a potent and selective inhibitor of the p53-MDM2 interaction, directly competing with p53 for binding to MDM2.[3][4] This fundamental interaction is depicted in the signaling pathway below.
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies between this compound and idasanutlin are limited. However, by examining data from various independent studies, we can construct a comparative overview of their in vitro and in vivo activities.
In Vitro Cellular Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and idasanutlin in various cancer cell lines. It is important to note that experimental conditions, such as incubation time, can vary between studies, impacting direct comparability.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Incubation Time (hours) | p53 Status | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | This compound | 0.24 | 72 | Wild-Type | [2] |
| MOLM-13 | Acute Myeloid Leukemia | This compound | 0.33 | 72 | Wild-Type | [2] |
| NALM-6 | Acute Lymphoblastic Leukemia | This compound | 0.32 | 72 | Wild-Type | [2] |
| REH | Acute Lymphoblastic Leukemia | This compound | 0.44 | 72 | Wild-Type | [2] |
| H460 | Non-Small Cell Lung Cancer | This compound | 3.9 | 48 | Wild-Type | [5] |
| A549 | Non-Small Cell Lung Cancer | This compound | 8.7 | 48 | Wild-Type | [5] |
| HCT116 | Colorectal Cancer | This compound | 0.97 | 48 | Wild-Type | [5] |
| HCT116 p53-null | Colorectal Cancer | This compound | 7.74 | 48 | Null | [5] |
| NALM-6 | Acute Lymphoblastic Leukemia | Idasanutlin | 0.074 | Not Specified | Wild-Type | [6] |
| SJSA-1 | Osteosarcoma | Idasanutlin | Not Specified (more effective than RG7112 at lower doses) | Not Specified | MDM2 Amplified | [3] |
In Vivo Xenograft Studies
The antitumor activity of both agents has been evaluated in various mouse xenograft models. The data below highlights their in vivo efficacy.
| Cancer Type | Xenograft Model | Drug | Dosing Regimen | Outcome | Reference |
| Solid Tumors (various) | 37 evaluable xenografts | This compound | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 18 of 37 solid tumors. Objective responses in 4 of 37. | [7] |
| Acute Lymphoblastic Leukemia | 7 evaluable xenografts | This compound | 20 mg/kg, p.o., daily for 5 days, repeated for 6 weeks | Significant differences in EFS distribution in 5 of 7 ALL xenografts. PR or CR in 2 of 7. | [7] |
| Non-Small Cell Lung Cancer | H460 and A549 xenografts | This compound | Not Specified | Additive increase in tumor growth delay when combined with radiation. | [8] |
| Neuroblastoma | SHSY5Y-Luc and NB1691-Luc orthotopic models | Idasanutlin (prodrug RO6839921) | Not Specified | Greater tumor growth inhibition and increased survival in combination with temozolomide. | [9] |
Clinical Efficacy and Development Status
Both this compound and idasanutlin have undergone clinical evaluation, providing insights into their therapeutic potential and safety profiles in humans.
This compound Clinical Trials
A Phase I study of this compound in 71 patients with advanced solid tumors established a maximum tolerated dose (MTD) of 350 mg once daily.[10][11] The most common dose-limiting toxicity was Grade 3 QTc prolongation.[10][11] In this study, one patient with breast cancer had a partial response, and 38.6% of patients achieved stable disease.[10][11] Pharmacodynamic analyses confirmed dose- and exposure-dependent p53 induction in skin and tumor biopsies.[10][11]
Idasanutlin Clinical Trials
Idasanutlin has been extensively studied in acute myeloid leukemia (AML). The Phase III MIRROS trial evaluated idasanutlin in combination with cytarabine in patients with relapsed or refractory AML.[1][12] The study did not meet its primary endpoint of improving overall survival compared to placebo plus cytarabine (median OS 8.3 vs. 9.1 months).[1][12] However, the overall response rate was higher in the idasanutlin arm (38.8% vs. 22.0%).[1][12] Common adverse events included diarrhea, febrile neutropenia, and nausea.[1][12]
A Phase Ib trial investigated idasanutlin in combination with the BCL-2 inhibitor venetoclax in patients with relapsed/refractory AML who were ineligible for chemotherapy.[13] The combination showed a manageable safety profile and encouraging efficacy, with a composite complete remission rate of 34.3% at the anticipated recommended Phase 2 doses.[13]
Experimental Protocols
To aid in the replication and further investigation of the efficacy of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on common practices for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or idasanutlin in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the general steps for detecting apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or idasanutlin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
In Vivo Xenograft Tumor Model
This provides a general framework for conducting in vivo efficacy studies.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or idasanutlin via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound and idasanutlin are both important research tools for investigating the therapeutic potential of MDM2-p53 pathway reactivation. While idasanutlin has progressed further in clinical development, particularly in AML, this compound has demonstrated broad preclinical activity across various solid tumors. The choice between these two compounds for research purposes will depend on the specific cancer type being investigated and the experimental context. This guide provides a foundational comparison to aid in the design of future preclinical and clinical studies aimed at harnessing the power of p53 reactivation for cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agouti-related-protein.com [agouti-related-protein.com]
- 6. researchgate.net [researchgate.net]
- 7. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I first-in-human pharmacokinetic and pharmacodynamic study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Serdemetan and Milademetan: MDM2 Inhibitors in Oncology
A detailed analysis of the preclinical and clinical data of two prominent MDM2 inhibitors, Serdemetan (JNJ-26854165) and milademetan (RAIN-32), reveals distinct pharmacological profiles and clinical trajectories. While both agents target the critical MDM2-p53 axis, their development and therapeutic potential have diverged significantly.
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, detailing methodologies, and visualizing the underlying biological pathways.
Executive Summary
This compound and milademetan are orally bioavailable small molecules designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53. By blocking this interaction, these drugs aim to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.
Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic activity of both compounds across a range of cancer cell lines and in xenograft models. However, their clinical development has taken different paths. This compound's clinical advancement was halted due to dose-limiting toxicities, specifically QTc prolongation[1][2][3]. In contrast, milademetan has progressed further in clinical trials, with a focus on specific cancer types like dedifferentiated liposarcoma, and has established a recommended Phase 2 dose with a manageable safety profile[4].
A key differentiator in their mechanism of action is the emerging evidence of this compound's impact on the Mdm2-HIF1α axis, suggesting a potential p53-independent anti-tumor effect by downregulating glycolytic enzymes[3][5].
Data Presentation
In Vitro Activity
| Parameter | This compound (JNJ-26854165) | Milademetan (RAIN-32) |
| Mechanism of Action | HDM2 ubiquitin ligase antagonist, p53 activator. Also antagonizes the Mdm2-HIF1α axis.[3][6] | Selective inhibitor of the MDM2-p53 complex, reactivates p53.[4] |
| Cell Line IC50 Values | OCI-AML-3: 0.24 µM, MOLM-13: 0.33 µM, NALM-6: 0.32 µM, REH: 0.44 µM (72h).[6][7] H460: 3.9 µM, A549: 8.7 µM, p53-WT HCT116: 0.97 µM, p53-null HCT116: 7.74 µM (48-72h).[8] | Potent activity against MDM2-amplified, TP53-wild-type laboratory models.[9][10] Activates p53 function at nanomolar concentrations in vitro.[4] |
| Cellular Effects | Induces early apoptosis in p53 wild-type cells, inhibits cellular proliferation followed by delayed apoptosis in the absence of functional p53.[6][7] Induces S-phase delay and upregulates E2F1 expression in p53 mutant cells.[6] Triggers G2/M phase arrest in A549 and H460 cells.[8] | Induces p53-dependent apoptosis in human cancer cell lines.[4] |
In Vivo Activity
| Parameter | This compound (JNJ-26854165) | Milademetan (RAIN-32) |
| Animal Models | CB17SC scid-/- female mice with solid tumor and ALL xenografts.[6][7][11] Nude mice with H460 and A549 xenografts.[12] | BALB/c nude mice with patient-derived xenografts (PDX) and SJSA1 xenografts.[9] NSG mice with MKL-1 xenograft and PDX models.[13] |
| Dosing and Administration | 20 mg/kg, oral gavage, daily for 5 days, repeated for 6 weeks.[6][7][11] 50 mg/kg, p.o. twice a week for 2 weeks.[12] | 100 mg/kg, once daily.[9] 25, 50, and 100 mg/kg daily.[13] |
| Efficacy | Significant differences in event-free survival (EFS) distribution in 18 of 37 solid tumors and 5 of 7 ALL xenografts.[6][7][11] Objective responses in 4 of 37 solid tumor xenografts and 2 of 7 ALL xenografts.[11] Enhances radiation-induced growth delays in H460 and A549 xenografts.[12] | Dose-dependent tumor regressions in an MDM2-amplified gastric adenocarcinoma PDX model.[9] Dose-dependent inhibition of tumor growth in MKL-1 xenograft and PDX models.[13] |
Clinical Trial Data
| Parameter | This compound (JNJ-26854165) | Milademetan (RAIN-32) |
| Phase of Development | Phase 1 (Development Halted).[11] | Phase 2 / 3. |
| Patient Population | Advanced solid tumors.[1][2] | Advanced liposarcoma, solid tumors, or lymphomas.[4] |
| Maximum Tolerated Dose (MTD) | 350 mg once daily.[1][2] | Recommended Phase 2 Dose: 260 mg once daily on days 1-3 and 15-17 every 28 days.[4] |
| Dose-Limiting Toxicities (DLT) | Grade 3 QTc prolongation.[1][2][3] | Thrombocytopenia, neutropenia, anemia.[4] |
| Most Common Adverse Events | Nausea (66.2%).[1][2] | Nausea (72.0%), thrombocytopenia (60.7%), fatigue (44.9%), anemia (35.5%).[4] |
| Clinical Activity | 1 partial response (breast cancer), 38.6% stable disease.[1][2] Modest clinical activity.[1] | Dedifferentiated liposarcoma: Disease control rate of 58.5%, median progression-free survival of 7.2 months.[4] |
Experimental Protocols
This compound In Vitro Cell Proliferation Assay
-
Cell Lines: H460, A549, p53-WT HCT116, p53-null HCT116, and HMEC-1 cells were used.
-
Method: Cells were incubated with this compound at concentrations ranging from 0.5 to 50 µM for 48 to 72 hours. Cell proliferation was assessed to determine the IC50 values.[8] For leukemia cell lines (OCI-AML-3, MOLM-13, NALM-6, REH), cells were maintained in RPMI 1640 medium with 10% FCS and treated with this compound (0-10 µM) for 72 hours.[6][7]
-
Endpoint: Inhibition of cell proliferation and calculation of IC50 values.
Milademetan In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Implantation: Patient-derived xenograft (PDX) tumor samples or 5 million SJSA1 cells in Matrigel were implanted into the subcutaneous flank of the mice.[9]
-
Treatment: When tumors reached approximately 150 mm³, animals were randomized into treatment groups. Milademetan was resuspended in 0.5% methylcellulose and administered orally at a dose of 100 mg/kg once daily.[9]
-
Endpoint: Tumor volume was measured to assess tumor growth inhibition.
This compound Phase 1 Clinical Trial Design
-
Study Design: A Phase 1, first-in-human, open-label, dose-escalation (3+3 design) and expansion study.[1]
-
Patient Population: 71 patients with advanced, refractory solid tumors.[1][2]
-
Treatment Regimen: this compound was administered orally once daily in 21-day cycles.[1][2]
-
Primary Objectives: To determine the MTD and DLTs, and to evaluate the safety and pharmacokinetic profile.[1]
-
Pharmacodynamic Assessments: Paired baseline and on-treatment skin and tumor biopsies, as well as blood samples, were collected to analyze p53 induction.[1][2]
Mandatory Visualization
Caption: The MDM2-p53 signaling pathway and points of intervention by this compound and milademetan.
Caption: The Mdm2-HIF1α signaling axis and the inhibitory effect of this compound.
Caption: A generalized workflow for the preclinical to clinical evaluation of oncology drug candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I first-in-human pharmacokinetic and pharmacodynamic study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
The Synergistic Potential of Serdemetan in Oncology: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serdemetan (also known as JNJ-26854165) is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. By antagonizing MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to the restoration of its functions, including cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3][4][5][6] This mechanism of action provides a strong rationale for investigating the synergistic effects of this compound with conventional chemotherapy agents, which often rely on functional p53 signaling to induce cancer cell death. This guide provides a comparative overview of the available preclinical data on the synergistic potential of this compound and other MDM2 inhibitors when combined with standard-of-care chemotherapeutics.
This compound in Combination with Radiotherapy
While direct quantitative data on the synergy between this compound and conventional chemotherapy is limited in the public domain, a preclinical study has demonstrated its potential as a radiosensitizer in non-small cell lung cancer (NSCLC) and colorectal cancer cell lines.
Table 1: In Vitro and In Vivo Radiosensitizing Effects of this compound
| Cell Line | p53 Status | Combination | Metric | Value | Reference |
| H460 (NSCLC) | Wild-Type | This compound (0.25µM) + Radiation | Sensitivity-Enhancement Ratio | 1.18 | [7][8] |
| A549 (NSCLC) | Wild-Type | This compound (5µM) + Radiation | Sensitivity-Enhancement Ratio | 1.36 | [7][8] |
| HCT116 (Colorectal) | Wild-Type | This compound (0.5µM) + Radiation (2Gy) | Surviving Fraction | 0.72 | [7][8] |
| HCT116 (Colorectal) | Null | This compound (0.5µM) + Radiation (2Gy) | Surviving Fraction | 0.97 | [7][8] |
| H460 Xenograft | Wild-Type | This compound + Radiation | Dose Enhancement Factor | 1.9 | [7][8] |
| A549 Xenograft | Wild-Type | This compound + Radiation | Dose Enhancement Factor | 1.6 | [7][8] |
These findings indicate that this compound can enhance the efficacy of radiation in p53 wild-type cancer cells, both in vitro and in vivo.[7][8] The greater effect observed in p53 wild-type cells suggests a p53-dependent mechanism for this radiosensitization.
Comparative Analysis: Synergistic Effects of MDM2 Inhibitors with Conventional Chemotherapy
To provide a broader context for the potential of this compound, this section reviews the synergistic effects of another well-characterized MDM2 inhibitor, Nutlin-3, with conventional chemotherapy agents.
Nutlin-3 in Combination with Cisplatin
Studies have shown that Nutlin-3 can synergize with cisplatin to induce apoptosis in cancer cells, particularly with a sequential treatment schedule.
Table 2: Synergistic Effects of Nutlin-3 with Cisplatin in A549 (NSCLC) Cells
| Treatment Schedule | Nutlin-3 Concentration | Cisplatin IC50 (µM) | Combination Index (CI) | Effect | Reference |
| Sequential | 5 µM | 2.52 ± 0.57 | < 1 (Strong Synergy) | Synergistic | [9][10] |
| Simultaneous | 5 µM | Not Reported | ~0.99 (Weak Synergy) | Weakly Synergistic | [9] |
Sequential treatment with cisplatin followed by Nutlin-3 resulted in a strong synergistic effect in A549 non-small cell lung cancer cells.[9][10] This was associated with a significant increase in p53 protein levels and the induction of a strong p53-dependent apoptotic response.[9]
Nutlin-3 in Combination with Doxorubicin
The combination of Nutlin-3 and doxorubicin has also been shown to have synergistic or additive effects in various cancer cell lines.
Table 3: Synergistic and Additive Effects of Nutlin-3 with Doxorubicin
| Cell Line | p53 Status | MDM2 Status | Combination Effect | Reference |
| Sarcoma Cell Lines | Wild-Type | Amplified | Synergistic | [9] |
| MCF-7 (Breast Cancer) | Wild-Type | Not Specified | Synergistic | [9] |
| ZR75-1 (Breast Cancer) | Wild-Type | Not Specified | Synergistic | [9] |
| MPE600 (Breast Cancer) | Wild-Type | Not Specified | Additive | [9] |
| ZR75-30 (Breast Cancer) | Wild-Type | Not Specified | Additive | [9] |
| Hepatocellular Carcinoma Cells | Wild-Type & Mutant | Not Specified | Enhanced Growth Inhibition & Apoptosis | [11][12] |
The synergy between Nutlin-3 and doxorubicin appears to be more pronounced in cell lines with MDM2 amplification and wild-type p53.[9]
Signaling Pathways and Experimental Workflows
The synergistic interaction between MDM2 inhibitors and conventional chemotherapy is primarily mediated through the p53 signaling pathway.
Caption: p53 pathway activation by chemotherapy and this compound.
The experimental workflow to determine synergy typically involves cell viability or clonogenic survival assays.
Caption: A typical workflow for assessing drug synergy in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and chemotherapy agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)[13]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and combinations of both at constant or non-constant ratios. Include untreated and vehicle-treated controls.[15]
-
Incubate the plates for a specified period (e.g., 48-72 hours).[14]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][13]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][13]
-
Shake the plate for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570-590 nm using a microplate reader.[1][16]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.
Materials:
-
Cancer cell lines
-
6-well plates or culture dishes
-
This compound and chemotherapy agent(s)
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)[17]
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound, the chemotherapy agent, or the combination for a specified duration.
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks to allow for colony formation.[17][18]
-
Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet solution for 30 minutes to 2 hours.[17][19]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing ≥50 cells).[19]
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Data Analysis: Combination Index (CI) and Dose Reduction Index (DRI)
The Chou-Talalay method is a widely used approach to quantify drug interactions.
Combination Index (CI): The CI is calculated using software like CompuSyn or CalcuSyn.[14][15][20][21][22]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Dose Reduction Index (DRI): The DRI measures how many-fold the dose of a drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone.[20][22] A DRI value greater than 1 indicates a favorable dose reduction.
Conclusion
While direct evidence for the synergistic effects of this compound with conventional chemotherapy is still emerging, the available data on its radiosensitizing properties and the extensive research on other MDM2 inhibitors like Nutlin-3 provide a strong rationale for its use in combination therapies. The synergistic potential appears to be most prominent in p53 wild-type cancers. Further preclinical studies quantifying the synergy of this compound with a broader range of chemotherapeutic agents are warranted to guide the design of future clinical trials and unlock the full therapeutic potential of this targeted agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical assessment of JNJ-26854165 (this compound), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correction to: Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 15. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 5.6. Clonogenic Survival Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
Unraveling the Cross-Resistance Profile of Serdemetan: A Comparative Guide for Researchers
For Immediate Release
In the landscape of cancer therapeutics, the development of resistance to targeted agents remains a critical hurdle. This guide provides a comprehensive comparison of the cross-resistance profile of Serdemetan (JNJ-26854165), a notable MDM2 inhibitor, with other agents in its class. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the nuances of resistance mechanisms and facilitate informed decisions in preclinical and clinical research.
Executive Summary
This compound distinguishes itself from other MDM2 inhibitors, such as Nutlin-3a and its derivatives, through a dual mechanism of action that extends beyond the canonical disruption of the MDM2-p53 interaction. While it does stabilize p53, this compound also exhibits p53-independent anti-neoplastic activity by interfering with the Mdm2-HIF1α axis and cholesterol transport. This multifaceted approach suggests a potentially unique resistance profile with limited cross-resistance to MDM2 inhibitors that solely target the p53-binding pocket of MDM2. Acquired resistance to classical MDM2 inhibitors frequently involves mutations in the TP53 gene, a mechanism that may be less effective in conferring resistance to the p53-independent effects of this compound.
Comparative Analysis of MDM2 Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other well-documented MDM2 inhibitors.
| Feature | This compound (JNJ-26854165) | Nutlin-3a | RG7112 (Idasanutlin) | Siremadlin (HDM201) |
| Primary Mechanism of Action | HDM2 ubiquitin ligase antagonist; inhibits interaction of Mdm2-p53 complex with the proteasome by binding to the RING domain of Mdm2.[1] Also inhibits the Mdm2-HIF1α axis and cholesterol transport.[2][3] | Competitively binds to the p53-binding pocket of MDM2, preventing p53 degradation.[4] | A potent and selective Nutlin-3a analog that binds to the p53-binding pocket of MDM2.[5][6] | A highly potent and selective inhibitor of the MDM2-p53 interaction. |
| p53 Dependency | Active in both p53 wild-type and mutant cell lines, though p53 wild-type cells show greater sensitivity.[3] | Primarily active in p53 wild-type cancers.[4] | Primarily active in p53 wild-type cancers.[5] | Primarily active in p53 wild-type cancers. |
| Reported Resistance Mechanisms | Alterations in cholesterol metabolism.[3] | TP53 mutations, upregulation of MDMX, activation of alternative survival pathways.[7] | TP53 mutations. | Not extensively documented in publicly available literature. |
Quantitative Analysis of In Vitro Efficacy
The following tables provide a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other MDM2 inhibitors across various cancer cell lines. It is important to note that direct cross-resistance studies involving this compound-resistant cell lines are not extensively available in the public domain. The data presented here is from studies on sensitive parental cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 0.24 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.33 | [1] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.9 | Selleckchem |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 8.7 | Selleckchem |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.97 | Selleckchem |
| HCT116 | Colorectal Carcinoma | Null | 7.74 | Selleckchem |
| U87MG | Glioblastoma | Wild-Type | Not specified | [2] |
| SF767 | Glioblastoma | Wild-Type | Not specified | [2] |
| U373 | Glioblastoma | Mutant | Not specified | [2] |
Table 2: Comparative IC50 Values of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Inhibitor | HCT116 (Colorectal) | SJSA-1 (Osteosarcoma) | RKO (Colon) | Reference |
| Nutlin-3a | ~1-2 µM | ~1-2 µM | ~1-2 µM | |
| RG7112 | 0.18 - 2.2 µM (across 15 cell lines) | 0.18 - 2.2 µM (across 15 cell lines) | 0.18 - 2.2 µM (across 15 cell lines) | |
| Idasanutlin | 4.15 ± 0.31 µM | Not specified | Not specified | [8] |
| Milademetan | 6.42 ± 0.84 µM | Not specified | Not specified | [8] |
Experimental Protocols
Generation of MDM2 Inhibitor-Resistant Cell Lines
A common method for developing acquired resistance in cancer cell lines is through continuous, long-term exposure to escalating concentrations of the inhibitor.
Protocol:
-
Initial Exposure: Cancer cell lines are cultured in the presence of an MDM2 inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits cell growth by 20%).
-
Dose Escalation: Once the cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased in a stepwise manner.
-
Clonal Selection: After several months of continuous culture, single-cell clones are isolated to establish homogenous resistant populations.
-
Confirmation of Resistance: The resistance of the selected clones is confirmed by determining the IC50 of the inhibitor and comparing it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Cross-Resistance Assessment
To determine the cross-resistance profile, the generated resistant cell lines are then subjected to a panel of other MDM2 inhibitors.
Protocol:
-
Cell Seeding: Both the parental and resistant cell lines are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: The cells are treated with a serial dilution of various MDM2 inhibitors (e.g., this compound, Nutlin-3a, RG7112, Siremadlin).
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 values for each inhibitor in both parental and resistant cell lines are calculated and compared to determine the degree of cross-resistance.
Signaling Pathways and Resistance Mechanisms
The unique mechanism of action of this compound suggests that its resistance profile will differ from that of other MDM2 inhibitors.
This compound's Dual Mechanism of Action
Caption: this compound's dual mechanism targeting both p53-dependent and p53-independent pathways.
Potential Cross-Resistance Scenarios
Caption: Logical relationships in cross-resistance between this compound and other MDM2 inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a distinct pharmacological profile compared to other MDM2 inhibitors that primarily target the MDM2-p53 interaction. Its ability to induce cell death through p53-independent mechanisms, such as the disruption of the Mdm2-HIF1α axis and cholesterol transport, indicates that common resistance mechanisms to other MDM2 inhibitors, like TP53 mutations, may not confer a high degree of resistance to this compound.
To definitively establish the cross-resistance profile of this compound, further research is warranted. Specifically, studies that generate this compound-resistant cancer cell lines and subsequently evaluate their sensitivity to a panel of other MDM2 inhibitors are critically needed. Such studies would provide the quantitative data necessary to fully elucidate the potential for this compound to overcome resistance to other agents in its class and guide its strategic development in clinical settings. The exploration of combination therapies that exploit the unique p53-independent activities of this compound could also prove to be a fruitful avenue for future cancer research.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
Evaluating the Specificity of Serdemetan for HDM2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Serdemetan (JNJ-26854165) with other prominent HDM2 inhibitors, focusing on its specificity for targeting the HDM2 protein. The following analysis incorporates key experimental data to objectively evaluate its performance against alternatives such as Nutlin-3a, RG-7112, and AMG-232.
Executive Summary
This compound is an orally bioavailable small molecule that has been investigated as an HDM2 antagonist.[1][2] While it demonstrates anti-proliferative activity in various cancer cell lines, emerging evidence suggests its mechanism of action and specificity profile are distinct from classical HDM2 inhibitors that directly block the p53-HDM2 interaction. Notably, this compound appears to function as an HDM2 ubiquitin ligase antagonist and exhibits significant p53-independent effects, including the inhibition of cholesterol transport and antagonism of the Mdm2-HIF1α axis.[3][4][5] This guide will delve into the experimental data supporting these findings and compare them with the more targeted p53-HDM2 interaction inhibitors.
Mechanism of Action: A Divergent Path
While initially developed as a p53 activator, this compound's primary mechanism of action is now understood to be more complex than direct inhibition of the p53-HDM2 binding interface.[6] Unlike Nutlins and other direct p53-HDM2 antagonists that bind to the p53-binding pocket of HDM2, this compound is proposed to act as an HDM2 ubiquitin ligase antagonist.[3][7] This may involve binding to the RING domain of HDM2, thereby preventing the proteasome-mediated degradation of HDM2 substrates, including p53.[3] This distinct mechanism is a critical differentiator when evaluating its specificity.
Furthermore, studies have revealed that this compound's anti-cancer effects are not solely reliant on a functional p53 pathway. The compound has demonstrated activity in p53-mutant or null cell lines, suggesting the presence of off-target or, more accurately, p53-independent on-target effects.[8][9]
Comparative Analysis of HDM2 Inhibitors
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other well-characterized HDM2 inhibitors.
Table 1: Comparison of In Vitro Binding Affinity to HDM2
| Compound | Assay Type | Binding Affinity (Kd or Ki) | Reference(s) |
| This compound (JNJ-26854165) | Not Available | Not Available | |
| Nutlin-3a | ITC | ~36 nM (Ki) | [10] |
| RG-7112 | HTRF | 11 nM (Kd) | [11] |
| AMG-232 | SPR | 0.045 nM (Kd) | [12] |
Table 2: Comparison of Cellular Potency in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference(s) |
| This compound (JNJ-26854165) | OCI-AML-3 (Leukemia) | Cell Viability | 0.24 µM | [7] |
| MOLM-13 (Leukemia) | Cell Viability | 0.33 µM | [7] | |
| NALM-6 (Leukemia) | Cell Viability | 0.32 µM | [7] | |
| REH (Leukemia) | Cell Viability | 0.44 µM | [7] | |
| H460 (Lung) | Cell Proliferation | 3.9 µM | [9] | |
| A549 (Lung) | Cell Proliferation | 8.7 µM | [9] | |
| HCT116 (Colon) | Cell Proliferation | 0.97 µM | [9] | |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Cell Viability | ~0.5 µM | [13] |
| RG-7112 | SJSA-1 (Osteosarcoma) | MTT | 0.3 µM | [11] |
| RKO (Colon) | MTT | 0.4 µM | [11] | |
| HCT116 (Colon) | MTT | 0.5 µM | [11] | |
| AMG-232 | SJSA-1 (Osteosarcoma) | EdU Incorporation | 9.1 nM | [14] |
| HCT116 (Colon) | BrdU Incorporation | 10 nM | [12] |
Specificity Profile: Beyond the p53-HDM2 Axis
A key aspect of an inhibitor's utility is its specificity. While direct off-target screening data for this compound, such as a comprehensive kinase panel, is not publicly available, several studies point to significant biological activities beyond the canonical p53-HDM2 pathway.
p53-Independent Effects of this compound
-
Inhibition of Cholesterol Transport: this compound has been shown to induce a phenotype reminiscent of Tangier disease by inhibiting cholesterol transport, leading to the degradation of the ABCA1 transporter.[3] This effect was observed in both p53 wild-type and mutant cell lines, indicating a p53-independent mechanism.[3]
-
Antagonism of the Mdm2-HIF1α Axis: this compound can decrease the levels of Hypoxia-Inducible Factor 1α (HIF1α) and its downstream targets, such as VEGF and glycolytic enzymes, in a p53-independent manner.[1][15] This suggests an interference with the role of MDM2 in stabilizing HIF1α.
Interaction with HDMX
HDMX (or MDM4) is a close homolog of HDM2 that also negatively regulates p53. The activity of HDM2 inhibitors against HDMX is a crucial aspect of their specificity.
-
Nutlin-3a: Shows very weak affinity for HDMX, with a reported Ki of approximately 25 µM, roughly 1000-fold lower than its affinity for HDM2.[10]
-
MI-219 (a close analog of this compound is not available): Binds to HDMX with a very weak affinity, showing over 10,000-fold selectivity for HDM2.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate HDM2 inhibitor specificity.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to HDM2 by measuring its ability to displace a fluorescently labeled p53-derived peptide.
Protocol:
-
Reagents:
-
Purified recombinant human HDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., FAM-p53).
-
Test compound (this compound or other inhibitors).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 384-well black plate, add a fixed concentration of HDM2 protein and the fluorescently labeled p53 peptide.
-
Add the diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no HDM2 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a p53 wild-type cancer cell line) to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control (DMSO) for a defined period.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble HDM2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble HDM2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The HDM2-p53 signaling pathway and points of intervention for different inhibitors.
References
- 1. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Anticancer Agent JNJ-26854165 Induces Cell Death through Inhibition of Cholesterol Transport and Degradation of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Initial Testing of JNJ-26854165 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes | PLOS One [journals.plos.org]
- 16. pnas.org [pnas.org]
Serdemetan Shows Promise in Overcoming Nutlin-3 Resistance Through a Novel p53-Independent Mechanism
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like Nutlin-3 presents a significant challenge in cancer treatment. Recent studies on Serdemetan (JNJ-26854165) suggest a potential breakthrough in treating Nutlin-3 resistant cancers, primarily those harboring p53 mutations. Unlike Nutlin-3, which relies on wild-type p53 for its activity, this compound demonstrates efficacy through a distinct mechanism involving the disruption of cholesterol homeostasis, opening new avenues for therapeutic intervention.
Nutlin-3, a well-characterized MDM2 inhibitor, functions by disrupting the MDM2-p53 interaction, leading to the stabilization and activation of p53 and subsequent cell cycle arrest or apoptosis in cancer cells with wild-type p53. However, its efficacy is largely diminished in cancer models that have acquired resistance, most commonly through mutations in the TP53 gene.
This compound, initially investigated as an MDM2 antagonist, has revealed a more complex and p53-independent mechanism of action. Research indicates that this compound's potent anti-cancer effects are linked to the inhibition of cholesterol transport and the degradation of the ATP-binding cassette transporter A1 (ABCA1). This disruption of cholesterol metabolism induces a phenotype reminiscent of a lysosomal storage disease, ultimately leading to cell death. This alternative mechanism allows this compound to bypass the common resistance pathway to Nutlin-3, making it a promising candidate for treating a broader range of tumors, including those with mutant p53.
Comparative Efficacy in p53 Wild-Type and Mutant Cancer Models
Experimental data highlights the differential activity of this compound compared to Nutlin-type compounds in cancer cell lines with varying p53 status. While Nutlins are significantly more potent in wild-type p53 cells, this compound maintains robust activity in both wild-type and mutant p53 cell lines.
| Compound | Cell Line | p53 Status | IC50 (µM) |
| This compound | MAVER-1 | Mutant | ~1.5 |
| JeKo-1 | Mutant | ~2.0 | |
| OCI-AML-3 | Wild-type | 0.24 | |
| MOLM-13 | Wild-type | 0.33 | |
| Nutlin-3 | Feline Lymphoma | Wild-type | Induces apoptosis |
| Feline Lymphoma | Mutant | No apoptosis |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its efficacy in both p53 wild-type and mutant contexts. In contrast, the differential effect of Nutlin-3 based on p53 status is also shown.
Experimental Protocols
The following methodologies were employed in studies evaluating the efficacy of this compound:
Cell Culture and Drug Treatment: Human cancer cell lines, including mantle cell lymphoma (MAVER-1, JeKo-1) and acute myeloid leukemia (OCI-AML-3, MOLM-13), were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the cell cultures at various concentrations. Control cells were treated with an equivalent amount of DMSO.
Cell Viability and Apoptosis Assays: Cell viability was assessed using the WST-1 assay after 48-72 hours of drug exposure. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. Apoptosis was evaluated by measuring caspase-3 activation and using Annexin-V/TO-PRO-3 staining followed by flow cytometry.
Western Blotting: To assess protein expression levels, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p53, MDM2, and other relevant proteins. A loading control, such as GAPDH, was used to ensure equal protein loading.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of Nutlin-3 and this compound are depicted in the following diagrams.
Figure 1. Simplified signaling pathways for Nutlin-3 and this compound.
Figure 2. General experimental workflow for drug efficacy testing.
Unveiling the Therapeutic Potential: A Comparative Analysis of Serdemetan and Other MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the therapeutic window of Serdemetan against other prominent Murine Double Minute 2 (MDM2) inhibitors. By examining preclinical efficacy and clinical safety data, we aim to provide a clear perspective on the potential of these molecules in oncology.
The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." In many cancers where p53 remains unmutated (wild-type), its function is often abrogated by its negative regulator, MDM2. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction, known as MDM2 inhibitors (MDM2i), has emerged as a promising therapeutic strategy to reactivate p53 and induce tumor cell death. This compound (JNJ-26854165) is one such inhibitor. This guide provides a comparative assessment of its therapeutic window alongside other notable MDM2 inhibitors in clinical development, including Navtemadlin (AMG-232), Idasanutlin (RG7388), Alrizomadlin (APG-115), and Siremadlin (HDM201).
Comparative Efficacy: In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other MDM2 inhibitors across a panel of cancer cell lines.
| MDM2 Inhibitor | Cancer Cell Line | p53 Status | IC50 (µM) | Citation(s) |
| This compound | OCI-AML-3 (Leukemia) | Wild-Type | 0.24 | [1] |
| MOLM-13 (Leukemia) | Wild-Type | 0.33 | [1] | |
| NALM-6 (Leukemia) | Wild-Type | 0.32 | [1] | |
| REH (Leukemia) | Wild-Type | 0.44 | [1] | |
| H460 (Lung) | Wild-Type | 3.9 | [2] | |
| A549 (Lung) | Wild-Type | 8.7 | [2] | |
| HCT116 (Colon) | Wild-Type | 0.97 | [2] | |
| HCT116 (Colon) | Null | 7.74 | [2] | |
| Navtemadlin (AMG-232) | HCT116 (Colon) | Wild-Type | 0.01 | [3][4] |
| SJSA-1 (Osteosarcoma) | Wild-Type | 0.0091 | [3] | |
| A1207 (Glioblastoma) | Wild-Type | 0.47 | [5] | |
| DBTRG-05MG (Glioblastoma) | Wild-Type | 0.11 | [5] | |
| U87MG (Glioblastoma) | Wild-Type | 0.35 | [5] | |
| Idasanutlin (RG7388) | OCI-AML3 (Leukemia) | Wild-Type | ~0.03 | [6] |
| Alrizomadlin (APG-115) | MOLM-13 (Leukemia) | Wild-Type | 0.0268 | [7] |
| MV-4-11 (Leukemia) | Wild-Type | 0.1659 | [7] | |
| OCI-AML-3 (Leukemia) | Wild-Type | 0.3156 | [7] | |
| AGS (Gastric) | Wild-Type | 0.0189 | [8] | |
| MKN45 (Gastric) | Wild-Type | 0.1035 | [8] | |
| MOLP-8 (Multiple Myeloma) | Wild-Type | 0.495 | [9] | |
| H929 (Multiple Myeloma) | Wild-Type | 0.259 | [9] | |
| MM1S (Multiple Myeloma) | Wild-Type | 0.325 | [9] | |
| Siremadlin (HDM201) | TP53 wild-type B cell leukemia lines | Wild-Type | Sensitive | [8] |
| TP53 mutant B cell leukemia lines | Mutant | Resistant | [8] |
Clinical Safety and Tolerability: A Comparative Overview
The therapeutic window is ultimately defined by the balance between efficacy and toxicity in a clinical setting. The following table summarizes key safety and tolerability data from Phase I clinical trials of this compound and other MDM2 inhibitors.
| MDM2 Inhibitor | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Treatment-Related Adverse Events (TRAEs) | Citation(s) |
| This compound | 350 mg once daily | Not explicitly detailed in the provided search results. | [10] |
| Navtemadlin (AMG-232) | 240 mg once daily for 7 days every 3 weeks | Diarrhea, nausea, vomiting, fatigue, decreased appetite, anemia, thrombocytopenia, neutropenia. | [11][12] |
| Idasanutlin (RG7388) | 500 mg once daily for 5 days every 28 days | Diarrhea, nausea/vomiting, decreased appetite, thrombocytopenia, myelosuppression. | [13][14][15] |
| Alrizomadlin (APG-115) | MTD: 150 mg; RP2D: 100 mg (once daily every other day for 21 days of a 28-day cycle) | Thrombocytopenia, lymphocytopenia, neutropenia, anemia, nausea, vomiting. | [16][17] |
| Siremadlin (HDM201) | Solid Tumors: 120 mg (days 1 and 8; 28-day cycle); Hematologic Malignancies: 250 mg (day 1; 21-day cycle), 120 mg (days 1 and 8; 28-day cycle), 45 mg (days 1-7; 28-day cycle) | Myelosuppression (more frequent and severe in hematologic malignancies), tumor lysis syndrome, nausea, fatigue, vomiting, decreased appetite, thrombocytopenia. | [18][19][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches used to evaluate these inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
References
- 1. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Portico [access.portico.org]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 10. This compound Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. Facebook [cancer.gov]
- 15. agouti-related-protein.com [agouti-related-protein.com]
- 16. de.lumiprobe.com [de.lumiprobe.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. Navtemadlin (KRT-232) activity after failure of anti-PD-1/L1 therapy in patients (pts) with <em>TP53<sup>WT</sup></em> Merkel cell carcinoma (MCC). - ASCO [asco.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Serdemetan
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds like Serdemetan is a critical component of maintaining a safe and compliant laboratory environment. Adherence to established safety protocols not only protects personnel from potential hazards but also prevents environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, drawing from safety data sheet (SDS) recommendations and general best practices for laboratory waste management.
Hazard Identification and Safety Precautions
This compound (also known as JNJ-26854165) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Key Precautionary Statements:
-
P273: Avoid release to the environment[1].
-
P391: Collect spillage[1].
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
Before handling this compound, it is crucial to wash hands and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke when using this product[1].
This compound Disposal Protocol
The primary directive for the disposal of this compound is to consign it to an approved hazardous waste disposal facility[1]. This ensures that the compound is managed and neutralized in a controlled and environmentally responsible manner.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, and vials), and spillage cleanup materials, in a dedicated and clearly labeled waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container for collecting this compound waste. The container must be securely sealed to prevent any leakage.
-
Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound" or "JNJ-26854165"
-
The appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
-
Accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
In the event of a spill, it is critical to collect the spillage immediately to prevent it from entering drains or the wider environment[1]. Use appropriate personal protective equipment (PPE) during cleanup and dispose of the cleanup materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| GHS Hazard Statement(s) | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| GHS Precautionary Statement(s) | P273: Avoid release to the environment | [1] |
| P391: Collect spillage | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Serdemetan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with investigational compounds like Serdemetan (JNJ-26854165). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound is an orally bioavailable HDM2 antagonist with potential antineoplastic activity.[1] While a valuable tool in cancer research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous adherence to safety protocols is crucial to protect both laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs and the specific hazard information for this compound.[3][4][5][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the compound.[4] The outer glove should be removed after each task. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential splashes of this compound solutions. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during bulk handling or reconstitution.[7] |
| Lab Coat | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if working with the powder outside of a certified chemical fume hood or biological safety cabinet, or if aerosolization is possible. | Minimizes the risk of inhaling the powdered compound.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped items.[6] |
Experimental Protocol: Safe Handling of this compound from Receipt to Disposal
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
Recommended storage conditions are -20°C for the powder and -80°C for solutions in solvent.[2][8]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of dust.[2]
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When preparing solutions, slowly add the solvent to the powder to minimize dust generation.
-
Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard symbols.
3. Spills and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
For small spills of powder, gently cover with an absorbent material and then carefully collect into a sealed container for disposal. Avoid dry sweeping which can generate dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
If swallowed, call a poison center or doctor immediately.[2]
4. Disposal:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused this compound, as hazardous waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound or its solutions down the drain, as it is very toxic to aquatic life.[2]
Visualizing Safe Handling and Risk Mitigation
To further clarify the procedural workflow and risk assessment, the following diagrams have been created using Graphviz (DOT language).
Caption: Procedural workflow for the safe handling of this compound.
Caption: Logical relationship of risk assessment and mitigation for this compound.
References
- 1. This compound | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JNJ-26854165 (this compound)|881202-45-5|MSDS [dcchemicals.com]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
